3-Pentyn-2-ol
Description
The exact mass of the compound this compound is 84.057514874 g/mol and the complexity rating of the compound is 82.6. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pent-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFRLXPEVRXBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950026 | |
| Record name | Pent-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27301-54-8, 58072-60-9 | |
| Record name | 3-Pentyn-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027301548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pent-3-yn-2-ol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pentyn-2-ol | |
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| Record name | pent-3-yn-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Racemic 3-Pentyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of racemic 3-pentyn-2-ol, a valuable propargylic alcohol intermediate in organic synthesis. Two primary and effective methods are detailed: the Grignard reaction involving the addition of a propynylmagnesium halide to acetaldehyde, and the alkynylation of acetaldehyde using 1-propynyllithium. This document furnishes detailed experimental protocols, quantitative data for the final product, and visual diagrams of the synthetic workflows to aid researchers in the successful laboratory-scale preparation of this compound.
Introduction
This compound is a secondary propargylic alcohol with the chemical formula C₅H₈O. Its structure, containing both a hydroxyl group and a carbon-carbon triple bond, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. The presence of multiple reactive sites allows for a variety of subsequent chemical transformations. This guide focuses on two robust and widely utilized methods for the preparation of racemic this compound: the Grignard reaction and the use of an organolithium reagent.
Physicochemical Properties and Spectroscopic Data
A summary of the key quantitative data for racemic this compound is presented in the table below. This information is essential for the identification and characterization of the synthesized product.
| Property | Value | Reference(s) |
| IUPAC Name | pent-3-yn-2-ol | [1] |
| Molecular Formula | C₅H₈O | [1] |
| Molecular Weight | 84.12 g/mol | [1][2] |
| Boiling Point | 138-140 °C | [2] |
| Density | 0.900 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.448 | [2] |
| Spectroscopic Data | ||
| ¹H NMR (Proton NMR) | Data available | [1] |
| ¹³C NMR (Carbon NMR) | Data available | [1] |
| IR (Infrared) | Data available | [1][3] |
Synthetic Methodologies
Two primary methods for the synthesis of racemic this compound are presented below, each with a detailed experimental protocol.
Method 1: Grignard Reaction with Propynylmagnesium Bromide
The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. In this synthesis, propyne is first deprotonated by a Grignard reagent like ethylmagnesium bromide to form propynylmagnesium bromide in situ. This alkynyl Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. A subsequent aqueous workup yields the desired racemic this compound.
3.1.1. Experimental Protocol
-
Part A: Preparation of Propynylmagnesium Bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
In the dropping funnel, place a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium suspension to initiate the reaction. The reaction can be initiated with gentle warming or the addition of a small crystal of iodine if necessary.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, cool the solution to 0 °C in an ice bath.
-
Bubble propyne gas through the solution or add a solution of propyne in an appropriate solvent dropwise. Ethane gas will evolve. Stir the mixture for 1-2 hours at room temperature to ensure the complete formation of propynylmagnesium bromide.
-
-
Part B: Reaction with Acetaldehyde
-
Cool the freshly prepared propynylmagnesium bromide solution to 0 °C in an ice bath.
-
In a separate dropping funnel, place a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
-
Part C: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation to yield pure racemic this compound.
-
Method 2: Alkynylation using 1-Propynyllithium
This method involves the use of a more reactive organolithium reagent, 1-propynyllithium. This reagent can be generated in situ from propyne and n-butyllithium. The subsequent nucleophilic addition to acetaldehyde proceeds efficiently to form the lithium alkoxide, which is then protonated during an aqueous workup to give the final product.
3.2.1. Experimental Protocol
-
Part A: Generation of 1-Propynyllithium
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Bubble propyne gas through the cold THF or add a pre-condensed amount of propyne.
-
Add n-butyllithium (1.0 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
-
Part B: Reaction with Acetaldehyde
-
To the solution of 1-propynyllithium at -78 °C, add freshly distilled acetaldehyde (1.0 equivalent) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Part C: Work-up and Purification
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x portions).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation to obtain racemic this compound.
-
Synthetic Workflow Visualizations
The logical flow of the experimental procedures can be visualized using the following diagrams.
Caption: Workflow for the Grignard synthesis of racemic this compound.
Caption: Workflow for the organolithium-based synthesis of racemic this compound.
Conclusion
The synthesis of racemic this compound can be reliably achieved through either the Grignard reaction or the use of an organolithium reagent. Both methods are effective for laboratory-scale preparations. The choice of method may depend on the availability of reagents and the specific requirements of the subsequent synthetic steps. Careful adherence to anhydrous reaction conditions is critical for the success of both synthetic routes. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize and characterize this important chemical intermediate.
References
3-Pentyn-2-ol: A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Pentyn-2-ol is an organic compound featuring both a hydroxyl group and a carbon-carbon triple bond within its five-carbon chain. This unique bifunctionality makes it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry and proteomics research. Its structure allows for a variety of chemical transformations, including reactions at the alcohol group, additions across the alkyne, and modifications to the hydrocarbon backbone. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
This compound is a flammable liquid characterized by the molecular formula C₅H₈O.[1] It is recognized to cause skin and eye irritation upon contact.[1] The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne moiety contributes to its diverse reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O | [2][3][4] |
| Molecular Weight | 84.12 g/mol | [2][3] |
| Boiling Point | 138-140 °C (at 760 Torr) | [5] |
| 50-55 °C (at 16 Torr) | [6] | |
| Density | 0.900 g/mL at 20 °C | [5] |
| Refractive Index (n20/D) | 1.448 | [5] |
| pKa (Predicted) | 13.21 ± 0.20 | [6] |
| Physical Form | Liquid | [5] |
Table 2: Structural Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | pent-3-yn-2-ol | [7] |
| SMILES String | CC#CC(C)O | [5][7] |
| InChI | 1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3 | [5][7] |
| InChIKey | HJFRLXPEVRXBQZ-UHFFFAOYSA-N | [5][7] |
| CAS Number | 27301-54-8, 58072-60-9 | [7] |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound, with the Grignard reaction being a common and versatile method for laboratory-scale synthesis. Other notable methods include nucleophilic substitution and the catalytic hydrogenation of 3-pentyn-2-one.[1]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol details the synthesis of this compound through the reaction of a propyne-derived Grignard reagent with acetaldehyde.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Dry tetrahydrofuran (THF)
-
Ethyl bromide
-
Propyne (gas or condensed liquid)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
A three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is flame-dried and allowed to cool under an inert atmosphere.
-
Magnesium turnings and a crystal of iodine are placed in the flask.
-
A solution of ethyl bromide in dry THF is added dropwise from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reagent formation.
-
The remaining ethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium has reacted.
-
-
Formation of the Propynyl Grignard Reagent:
-
The flask containing the ethylmagnesium bromide is cooled in an ice bath.
-
Propyne gas is bubbled through the solution, or condensed propyne is added slowly. The reaction is exothermic and will result in the evolution of ethane gas as the more acidic terminal alkyne proton is removed.
-
-
Reaction with Acetaldehyde:
-
A solution of freshly distilled acetaldehyde in dry THF is added dropwise to the cooled solution of the propynyl Grignard reagent with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
-
Workup and Purification:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.[8]
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.
Biological Activity and Applications in Drug Development
While this compound is a valuable synthetic intermediate, its direct biological activities and mechanisms of action are not extensively documented in publicly available literature. However, its structural motifs are of significant interest to researchers in drug development and chemical biology.
Proteomics Research: this compound is described as a useful biochemical for proteomics research.[9] The terminal alkyne group can serve as a "handle" for click chemistry reactions. This allows for the covalent attachment of reporter tags (like fluorophores or biotin) to molecules that have been metabolically or chemically labeled with an alkyne-containing probe. This technique is instrumental in identifying and quantifying protein-small molecule interactions, post-translational modifications, and enzyme activities.
Enzyme Interactions: General studies on alkynyl compounds suggest they possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.[] this compound, in particular, is suggested to exert its biological effects through interactions with enzymes and proteins, potentially modulating the activity of kinases and phosphatases.[11] The hydroxyl group can participate in hydrogen bonding within enzyme active sites, while the alkyne can act as a reactive group.
Some research has shown that other lipidic alkynylcarbinols can be oxidized by short-chain dehydrogenase/reductase (SDR) enzymes into highly reactive alkynylketones.[6] These bioactivated molecules can then covalently modify proteins, leading to endoplasmic reticulum stress, inhibition of the ubiquitin-proteasome system, and ultimately, apoptosis.[6] This mechanism highlights a potential pro-drug strategy that could be explored for compounds like this compound in the context of cancer therapy.
Signaling Pathways: Currently, there is a lack of specific evidence in the scientific literature directly linking this compound to the modulation of specific signaling pathways such as the MAPK or PI3K/AKT pathways. While it is plausible that as a small molecule inhibitor it could affect such pathways, further research is required to elucidate any direct targets and downstream effects. The development of this compound derivatives and their screening in various cancer cell lines could reveal specific pathway interactions and therapeutic potential.
Conclusion
This compound is a versatile chemical entity with well-defined chemical and structural properties. Its synthesis is readily achievable through established organic chemistry methods, making it an accessible building block for further chemical exploration. While its direct applications in drug development are still emerging, its utility in proteomics and the broader biological activities of alkynyl-containing compounds suggest it is a molecule with significant potential. Future research focused on elucidating its specific biological targets and its effects on cellular signaling pathways will be crucial in unlocking its full potential for therapeutic applications.
References
- 1. SDR enzymes oxidize specific lipidic alkynylcarbinols into cytotoxic protein-reactive species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C5H8O | CID 141344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SDR enzymes oxidize specific lipidic alkynylcarbinols into cytotoxic protein-reactive species | eLife [elifesciences.org]
- 7. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. scbt.com [scbt.com]
- 11. Greasing the Wheels of Lipid Biology with Chemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pent-3-yn-2-ol
Abstract
This technical guide provides a comprehensive overview of the chemical compound pent-3-yn-2-ol, a secondary alkynyl alcohol with significant applications in organic synthesis. The document details the precise IUPAC nomenclature, physical and chemical properties, and spectroscopic data of the molecule. Furthermore, a detailed, robust, and reproducible experimental protocol for the synthesis of pent-3-yn-2-ol via a Grignard reaction is presented. Additionally, a standard procedure for its oxidation to the corresponding ketone, pent-3-yn-2-one, is outlined. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a foundational understanding and practical instructions for the synthesis and characterization of this versatile chemical intermediate.
Introduction
Pent-3-yn-2-ol is an organic molecule containing both a hydroxyl group and a carbon-carbon triple bond. This bifunctionality makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. The precise IUPAC name for this compound is pent-3-yn-2-ol . The nomenclature is determined by identifying the longest carbon chain containing both the principal functional group (the hydroxyl group) and the triple bond. The chain is numbered to give the hydroxyl group the lowest possible locant, which in this case is carbon 2. The triple bond is located at carbon 3.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of pent-3-yn-2-ol is provided below.
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | pent-3-yn-2-ol | [1] |
| Molecular Formula | C₅H₈O | [2] |
| Molecular Weight | 84.12 g/mol | [2] |
| Boiling Point | 138-140 °C | [3] |
| Density | 0.900 g/mL at 20 °C | [3] |
| Refractive Index (n20/D) | 1.448 | [3] |
| CAS Number | 27301-54-8 | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy: A gas-phase IR spectrum is available, though without concentration information, molar absorptivity cannot be determined.[2] Key expected absorptions include:
-
O-H stretch: A broad band around 3300-3400 cm⁻¹
-
C≡C stretch: A weak band around 2100-2200 cm⁻¹
-
C-H stretch (sp³): Bands just below 3000 cm⁻¹
-
C-O stretch: A band in the region of 1050-1150 cm⁻¹
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted chemical shifts (in ppm) for pent-3-yn-2-ol are as follows:
-
-OH: A broad singlet, chemical shift is solvent-dependent.
-
CH(OH): A quartet, around 4.0-4.5 ppm.
-
CH₃ (next to C≡C): A doublet, around 1.8-2.0 ppm.
-
CH₃ (next to CHOH): A doublet, around 1.2-1.4 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted chemical shifts (in ppm) for pent-3-yn-2-ol are as follows:
-
C≡C: Two signals in the range of 70-90 ppm.
-
CH(OH): A signal around 60-65 ppm.
-
CH₃ (next to CHOH): A signal around 20-25 ppm.
-
CH₃ (next to C≡C): A signal around 3-5 ppm.
Mass Spectrometry: The mass spectrum of pent-3-yn-2-ol would be expected to show a molecular ion peak (M⁺) at m/z = 84. Key fragmentation patterns for secondary alcohols include the loss of an alkyl group adjacent to the hydroxyl-bearing carbon. Therefore, a significant fragment at m/z = 69 (M-15), corresponding to the loss of a methyl group, would be anticipated.
Experimental Protocols
Synthesis of Pent-3-yn-2-ol via Grignard Reaction
This protocol details the synthesis of pent-3-yn-2-ol from propyne and acetaldehyde using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Propyne (condensed)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath.
-
Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propyne:
-
Cool the Grignard reagent solution in an ice bath.
-
Bubble condensed propyne gas through the solution. This will form the propynylmagnesium bromide.
-
-
Reaction with Acetaldehyde:
-
To the solution of propynylmagnesium bromide, add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature at 0-5 °C using an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure.
-
Oxidation of Pent-3-yn-2-ol to Pent-3-yn-2-one
This protocol describes a general method for the oxidation of a secondary alkynyl alcohol to the corresponding ketone using pyridinium chlorochromate (PCC).
Materials:
-
Pent-3-yn-2-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane
-
Silica gel
-
Celica® or Florisil®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Short path distillation apparatus (for purification)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend PCC in anhydrous dichloromethane.
-
To this suspension, add a solution of pent-3-yn-2-ol in anhydrous dichloromethane in one portion.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with diethyl ether.
-
Pass the mixture through a short column of silica gel or Florisil® to remove the chromium salts.
-
Wash the solid residue with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent by rotary evaporation.
-
The crude pent-3-yn-2-one can be purified by distillation or column chromatography.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of pent-3-yn-2-ol.
Caption: Workflow for the synthesis of pent-3-yn-2-ol.
Oxidation Reaction Pathway
The diagram below outlines the conversion of pent-3-yn-2-ol to pent-3-yn-2-one.
Caption: Oxidation of pent-3-yn-2-ol to pent-3-yn-2-one.
Conclusion
This technical guide has provided a detailed overview of pent-3-yn-2-ol, a valuable intermediate in organic synthesis. The document has established the correct IUPAC nomenclature, summarized key physicochemical and spectroscopic data, and presented detailed experimental protocols for its synthesis and subsequent oxidation. The provided workflows and diagrams offer a clear visual representation of these chemical transformations. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating the effective utilization of pent-3-yn-2-ol in their work.
References
An In-depth Technical Guide to the Stereoisomers of 3-Pentyn-2-ol
This technical guide provides a comprehensive overview of the stereoisomers of 3-pentyn-2-ol, a chiral propargylic alcohol of interest to researchers, scientists, and drug development professionals. This document details the physicochemical properties, synthesis, and chiral separation of its enantiomers, and discusses their potential biological significance.
Introduction to this compound and its Stereoisomerism
This compound is a secondary alcohol containing a carbon-carbon triple bond. Its molecular structure features a chiral center at the second carbon atom (C2), which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a propynyl group (-C≡CCH₃). This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-3-pentyn-2-ol and (S)-3-pentyn-2-ol.
The spatial arrangement of these enantiomers is depicted below:
Physicochemical Properties
| Property | Racemic this compound | (R)-3-Pentyn-2-ol | (S)-3-Pentyn-2-ol |
| Molecular Formula | C₅H₈O | C₅H₈O | C₅H₈O |
| Molecular Weight | 84.12 g/mol [2][3] | 84.12 g/mol | 84.12 g/mol |
| CAS Number | 27301-54-8[4] | 57984-70-0[5] | 90242-65-2 |
| Boiling Point | 138-140 °C[3] | 138-140 °C | 138-140 °C |
| Density | 0.900 g/mL at 20 °C[3] | 0.900 g/mL at 20 °C | 0.900 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.448[3] | 1.448 | 1.448 |
| Specific Rotation | 0° | Not available | Not available |
Synthesis and Chiral Separation
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or resolution of the racemic mixture.
Enantioselective Synthesis
Asymmetric reduction of the corresponding ketone, 3-pentyn-2-one, is a common method for the enantioselective synthesis of this compound. This can be accomplished using a chiral reducing agent or a catalyst. A representative protocol, adapted from the synthesis of a similar compound, is provided below[6].
Experimental Protocol: Asymmetric Reduction of 3-Pentyn-2-one
-
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve a chiral ligand (e.g., (1R,2S)-(-)-norephedrine) and a metal precursor (e.g., diisobutylaluminum hydride (DIBAL-H)) in an anhydrous solvent like toluene at -78 °C.
-
Reaction: To the prepared catalyst solution, add 3-pentyn-2-one dropwise at -78 °C.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a suitable quenching agent, such as Rochelle's salt solution.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched this compound.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Chiral Separation
Resolution of racemic this compound can be effectively achieved using chiral chromatography, most commonly chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The optimal ratio needs to be determined empirically to achieve the best resolution. A common starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).
-
Procedure:
-
Dissolve a small amount of racemic this compound in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution of the two enantiomers using the UV detector. The enantiomer that interacts more strongly with the CSP will have a longer retention time.
-
Collect the separated enantiomers in different fractions.
-
Biological Significance and Drug Development Potential
While specific studies on the biological activity of this compound enantiomers are limited, the principle of stereoselectivity in pharmacology is well-established[7]. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to significant differences in their pharmacological and toxicological profiles[8].
For instance, one enantiomer of a chiral drug may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to adverse effects[8]. Therefore, the development of single-enantiomer drugs is a critical aspect of modern drug discovery and development, aiming to improve therapeutic efficacy and safety.
Given its structure as a small, chiral propargylic alcohol, the enantiomers of this compound could serve as valuable chiral building blocks in the synthesis of more complex, biologically active molecules. Their differential biological activities would need to be investigated to determine their potential in drug development.
Conclusion
The stereoisomers of this compound, (R)- and (S)-3-pentyn-2-ol, are chiral molecules with distinct three-dimensional arrangements. While they share many physical properties, their differential interaction with chiral environments is crucial, particularly in the context of biological systems. The ability to synthesize or separate these enantiomers in high purity is essential for investigating their individual pharmacological and toxicological profiles. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to work with and explore the potential of the stereoisomers of this compound. Further research into the specific biological activities of each enantiomer is warranted to fully elucidate their potential in medicinal chemistry and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 98.0 GC 58072-60-9 [sigmaaldrich.com]
- 3. 3-戊炔-2-醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Physical Properties of 3-Pentyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key physical properties of 3-pentyn-2-ol, a valuable chemical intermediate in various synthetic processes. The information is presented to support research, development, and quality control activities.
Core Physical and Chemical Properties
This compound is a secondary alcohol and an alkyne, with the chemical structure illustrated below. Its bifunctionality makes it a versatile building block in organic synthesis.
Chemical Structure:
The physical characteristics of this compound are critical for its handling, application in reactions, and for purification processes. A summary of these properties is provided in the table below.
Summary of Physical Properties
| Property | Value | Conditions |
| Molecular Formula | C₅H₈O | |
| Molecular Weight | 84.12 g/mol | |
| Boiling Point | 138-140 °C | at 1 atm |
| Melting Point | -5.75 °C | |
| Density | 0.900 g/mL | at 20 °C |
| Refractive Index | 1.448 | at 20 °C |
| Flash Point | 54 °C (129.2 °F) | Closed Cup |
| Solubility | Inferred to be soluble in polar solvents. |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental methodologies for measuring the key physical parameters of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a common method is the distillation method or the capillary method (Siwoloboff method).
Methodology: Capillary Method
-
Sample Preparation: A small amount (a few drops) of this compound is placed in a small test tube or centrifuge tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed in the sample with the open end down.
-
Apparatus Setup: The tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in an oil bath for even heating.
-
Heating and Observation: The oil bath is heated gradually. As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
-
Boiling Point Determination: The heat is removed, and the bath is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[1]
Determination of Density
The density of a liquid is its mass per unit volume. It is a fundamental property that can be used to assess purity.
Methodology: Using a Pycnometer or Graduated Cylinder
-
Mass of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer is accurately determined using an electronic balance.
-
Volume Measurement: A precise volume of this compound is added to the container. For a graduated cylinder, the volume is read from the bottom of the meniscus.
-
Mass of Filled Container: The total mass of the container with the liquid is measured.
-
Calculation: The mass of the liquid is found by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume. For higher accuracy, this process should be repeated, and the average value taken.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property that is sensitive to temperature and the wavelength of light used.
Methodology: Using a Refractometer
-
Calibration: The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the boundary line is sharp and centered in the crosshairs.
-
Reading: The refractive index value is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination.
Caption: Workflow for Refractive Index Measurement.
References
An In-depth Technical Guide to 3-Pentyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-pentyn-2-ol, detailed experimental protocols for its synthesis, and a discussion of its potential applications, particularly in the field of proteomics. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and proteomics research.
Chemical and Physical Properties
This compound is a secondary alcohol containing a carbon-carbon triple bond. Its chemical structure and properties make it a potentially useful building block in organic synthesis.
Identifiers
There appears to be some discrepancy in the CAS Registry Number for this compound across different databases. The most commonly cited CAS numbers are:
-
58072-60-9 : Frequently used by commercial suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology.[1][2]
-
27301-54-8 : Referenced in the NIST Chemistry WebBook and PubChem.[3][4]
The CAS number for the (2R)-enantiomer is 57984-70-0 .[5] For the purpose of this guide, we will refer to the racemic mixture.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₈O | [3] |
| Molecular Weight | 84.12 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 138-140 °C (at 760 Torr) | [2] |
| 50-55 °C (at 16 Torr) | ||
| Density | 0.900 g/mL at 20 °C | [2] |
| Refractive Index | n20/D 1.448 | [2] |
| pKa | 13.21 ± 0.20 (Predicted) | |
| Flash Point | 54 °C (129.2 °F) - closed cup | |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Log10 of Water solubility in mol/l: -1.09 (Crippen Calculated) | [6] |
| Octanol/Water Partition Coefficient (logP) | 0.390 (Crippen Calculated) | [6] |
| SMILES | CC#CC(C)O | [3] |
| InChI | InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3 | [3] |
| InChIKey | HJFRLXPEVRXBQZ-UHFFFAOYSA-N | [3] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. The following spectral data are available in public databases:
-
¹H NMR and ¹³C NMR: Available in various databases, providing information on the proton and carbon environments within the molecule.
-
Infrared (IR) Spectroscopy: The NIST Chemistry WebBook contains the gas-phase IR spectrum for this compound.[4]
-
Mass Spectrometry (MS): Electron ionization mass spectral data is also available from the NIST Chemistry WebBook.[4]
-
Raman Spectroscopy: Computed Raman spectra can be found in specialized databases.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
The synthesis of this compound can be achieved through the nucleophilic addition of an ethylmagnesium halide to propyne, followed by the reaction of the resulting propynyl Grignard reagent with acetaldehyde. The following is a detailed protocol adapted from established Grignard reaction procedures.
2.1.1. Materials and Equipment
-
Reagents:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Propyne (condensed or from a cylinder)
-
Acetaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (optional, as an initiator)
-
-
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Gas inlet for inert gas (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
2.1.2. Procedure
Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Place magnesium turnings in the flame-dried three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Add a portion of anhydrous diethyl ether or THF to the flask.
-
Dissolve ethyl bromide in anhydrous ether/THF in the dropping funnel.
-
Add a small amount of the ethyl bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Propyne and Acetaldehyde
-
Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath.
-
Bubble propyne gas through the solution or add condensed propyne dropwise. The reaction is exothermic and will result in the formation of propynylmagnesium bromide.
-
Once the addition of propyne is complete, continue to stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled acetaldehyde dropwise from the dropping funnel to the stirred solution of propynylmagnesium bromide at 0 °C.
-
After the addition of acetaldehyde is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
Diethyl ether and THF are highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from any sources of ignition.
-
Acetaldehyde is a volatile and flammable liquid. Handle with care.
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, it is described as a useful biochemical for proteomics research.[1] The presence of both a hydroxyl group and an alkyne functionality makes it a candidate for use as a chemical probe in activity-based protein profiling (ABPP) and other chemoproteomic workflows.
Potential Role in Proteomics
The terminal alkyne group in a molecule can be used as a "handle" for click chemistry, a set of biocompatible reactions that allow for the covalent ligation of a probe to a reporter molecule (e.g., a fluorophore or biotin). A generalized workflow for how a small molecule like this compound could be used in a proteomics experiment is outlined below.
Generalized Workflow for Small Molecule Probe in Proteomics
Caption: A generalized workflow for using an alkyne-containing small molecule in a chemoproteomics experiment.
In this hypothetical workflow, this compound would be introduced to a biological system. After binding to its target proteins, the alkyne handle would be used to attach a biotin tag via click chemistry. The biotinylated proteins could then be enriched and identified using mass spectrometry. This approach can help in identifying the protein targets of a small molecule, which is a crucial step in drug discovery.
Synthetic Pathway Overview
The synthesis of this compound from basic starting materials can be visualized as a multi-step process. The following diagram illustrates the logical flow of the synthesis described in the experimental protocol.
Caption: Logical flow for the synthesis of this compound.
Conclusion
This compound is a readily synthesizable secondary alkynyl alcohol with well-defined physicochemical properties. While its biological activities are not yet fully explored, its structure suggests potential as a chemical probe in proteomics and as a building block in the synthesis of more complex molecules for drug discovery. The detailed synthetic protocol and compiled data in this guide provide a solid foundation for researchers to utilize this compound in their work. Further investigation into its biological interactions is warranted to fully uncover its potential in the life sciences.
References
- 1. scbt.com [scbt.com]
- 2. This compound = 98.0 GC 58072-60-9 [sigmaaldrich.com]
- 3. This compound | C5H8O | CID 141344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound (CAS 27301-54-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to 3-Pentyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-pentyn-2-ol, with a focus on its molecular weight, synthesis, and applications in scientific research.
Core Physicochemical Properties
This compound is a secondary alcohol and an alkyne with the chemical formula C₅H₈O.[1][2][3][4][5][6] Its structure consists of a five-carbon chain containing a triple bond between the third and fourth carbon atoms and a hydroxyl group on the second carbon. This structure results in a chiral center at the second carbon, leading to the existence of (R) and (S) stereoisomers.[2][5]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₈O | [1][2][4][7] |
| Molecular Weight | 84.12 g/mol | [1][4] |
| 84.118 g/mol | [2][7] | |
| 84.1164 g/mol | [3] | |
| CAS Registry Number | 27301-54-8 | [3][6][7] |
| 58072-60-9 | [1] | |
| Boiling Point | 138-140 °C | |
| Density | 0.900 g/mL at 20 °C | |
| Canonical SMILES | CC#CC(C)O | [2][6][7] |
| InChIKey | HJFRLXPEVRXBQZ-UHFFFAOYSA-N | [3][4][6] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of an appropriate organometallic reagent with an aldehyde. A common synthetic route is the reaction of lithiated propyne with acetaldehyde.
General Experimental Protocol: Synthesis of this compound
-
Preparation of Lithiated Propyne: Propyne is bubbled through a solution of n-butyllithium in an inert solvent, such as tetrahydrofuran (THF), at a low temperature (e.g., -78 °C). This deprotonation of propyne results in the formation of lithiated propyne.
-
Reaction with Acetaldehyde: Acetaldehyde is then added dropwise to the solution of lithiated propyne, still at a low temperature. The nucleophilic acetylide attacks the electrophilic carbonyl carbon of acetaldehyde.
-
Quenching: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent, such as diethyl ether. The combined organic layers are then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
The following diagram illustrates the general workflow for the synthesis of this compound.
Applications in Research and Drug Development
While detailed information on its specific roles in signaling pathways is not extensively documented in publicly available literature, this compound is recognized as a useful biochemical for proteomics research.[1] Its alkyne functional group makes it a valuable tool for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and bioconjugation.
Logical Relationship of this compound in Research Applications
The diagram below outlines the logical flow of how this compound can be utilized in research, particularly in proteomics and drug discovery, leveraging its key chemical features.
The terminal alkyne can be used to attach reporter tags (like fluorophores or biotin) to biomolecules that have been metabolically, enzymatically, or synthetically engineered to contain an azide group. This allows for the specific labeling, identification, and visualization of these biomolecules within complex biological systems. The hydroxyl group offers another site for chemical modification, further expanding its potential as a versatile building block in the synthesis of more complex molecules for drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C5H8O | CID 141344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-Pent-3-yn-2-ol | C5H8O | CID 11137086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikidata [wikidata.org]
- 7. pent-3-yn-2-ol | 27301-54-8 | Buy Now [molport.com]
The Discovery and Enduring Legacy of Alkynols: A Technical Guide for Modern Drug Development
Abstract
Alkynols, organic compounds bearing both a hydroxyl and a carbon-carbon triple bond, represent a cornerstone of synthetic chemistry with a rich history spanning over a century. From their foundational discovery rooted in the chemistry of acetylene to their contemporary application in complex, stereoselective syntheses, alkynols have proven to be remarkably versatile intermediates. This technical guide provides an in-depth exploration of the discovery and history of alkynols, detailing key synthetic milestones and the evolution of experimental methodologies. A significant focus is placed on their role in modern drug development, exemplified by the sedative-hypnotic agent Ethchlorvynol and its interaction with the GABA-A receptor signaling pathway. This whitepaper aims to equip researchers, scientists, and drug development professionals with a comprehensive historical and technical understanding of this vital class of molecules, complete with detailed experimental protocols, tabulated quantitative data, and visualized chemical and biological pathways to facilitate further innovation.
Introduction: The Structural Uniqueness and Importance of Alkynols
Alkynols are a class of organic compounds characterized by the presence of at least one hydroxyl (-OH) group and one carbon-carbon triple bond (C≡C). Their unique electronic and structural features, arising from the sp-hybridized carbons of the alkyne moiety, render them highly valuable synthons in organic chemistry. The simplest stable alkynol is propargyl alcohol (prop-2-yn-1-ol), a compound that has found widespread use as a corrosion inhibitor, a precursor in organic synthesis, and in the preparation of pharmaceuticals and agrochemicals.[1][2]
A special subclass of alkynols are the ynols, where the hydroxyl group is directly attached to one of the sp-hybridized carbons of the triple bond. These compounds are generally unstable and readily tautomerize to the corresponding ketenes.[3] The deprotonated form of ynols, known as ynolates, are synthetically useful intermediates.[3]
This guide will traverse the historical landscape of alkynol chemistry, from seminal discoveries to the development of sophisticated synthetic protocols that enable the precise construction of complex chiral alkynols, and explore their impact on medicinal chemistry.
A Historical Timeline of Key Discoveries
The journey of alkynols is intrinsically linked to the discovery and chemistry of acetylene. The following timeline highlights the pivotal moments in the emergence of alkynol chemistry:
-
1836: Discovery of Acetylene: Edmund Davy is credited with the first discovery of acetylene, the simplest alkyne. This discovery laid the fundamental groundwork for the entire field of alkyne chemistry.[4]
-
1899: The Advent of Alkynylation: John Ulric Nef discovered that acetylides could add to carbonyl compounds, a reaction that forms the basis of alkynol synthesis. This seminal work opened the door to the preparation of a wide array of propargylic alcohols.[5][6]
-
Early 20th Century: The Favorskii Reaction: While not a direct synthesis of all alkynols, the work of Russian chemist Alexei Yevgrafovich Favorskii on the rearrangement of α-halo ketones, which can proceed through cyclopropanone intermediates, became relevant to the synthesis of certain cyclic and rearranged acetylenic compounds.
-
c. 1940: Reppe Chemistry and Industrial Scale Synthesis: Walter Reppe, a German chemist at BASF, revolutionized the industrial production of alkynols. He developed the "Reppe synthesis," a high-pressure reaction of acetylene with formaldehyde using a copper acetylide catalyst to produce 1,4-butynediol and propargyl alcohol on a large scale.[7][8] This made these crucial building blocks readily available for chemical manufacturing.
-
1950s: Ethchlorvynol - An Alkynol in Medicine: The sedative-hypnotic drug Ethchlorvynol was developed by Pfizer.[2][3] This marked a significant application of alkynol-containing molecules in the pharmaceutical industry.
-
1975: Synthesis of Ynolates: Ulrich Schöllkopf and Inga Hoppe reported the first synthesis of ynolates via the fragmentation of 3,4-diphenylisoxazole with n-butyllithium. This provided access to these highly reactive intermediates for organic synthesis.[3]
-
Late 20th and Early 21st Century: Asymmetric Synthesis of Chiral Alkynols: A major focus of modern organic chemistry has been the development of methods for the enantioselective synthesis of chiral propargylic alcohols. The development of chiral catalysts and reagents for the asymmetric addition of alkynes to carbonyls has been a significant area of research, enabling the synthesis of enantiomerically pure pharmaceuticals and natural products.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of alkynols is a well-established field with a variety of powerful methods. This section details the protocols for some of the most fundamental and widely used reactions.
Alkynylation of Carbonyl Compounds (Nef-Reppe Reaction)
The addition of a metal acetylide to an aldehyde or ketone is the most common method for preparing propargylic alcohols.
Experimental Protocol: Zinc-Mediated Alkynylation of Benzaldehyde with Phenylacetylene
-
Materials:
-
Zinc dust (activated)
-
Allyl bromide
-
Benzaldehyde
-
Phenylacetylene
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with activated zinc dust (2.0 equivalents).
-
Anhydrous THF is added to the flask.
-
A solution of allyl bromide (2.0 equivalents) in anhydrous THF is added dropwise to the zinc suspension at room temperature. The mixture is stirred for 30 minutes.
-
A solution of benzaldehyde (1.0 equivalent) and phenylacetylene (1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired propargylic alcohol.
-
Asymmetric Alkynylation for the Synthesis of Chiral Alkynols
The enantioselective addition of terminal alkynes to aldehydes is a powerful tool for the synthesis of chiral propargylic alcohols.
Experimental Protocol: Asymmetric Alkynylation of Benzaldehyde using a Chiral Amino Alcohol Catalyst
-
Materials:
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
Triethylamine
-
Phenylacetylene
-
Benzaldehyde
-
Toluene, anhydrous
-
Hexanes
-
Ethyl acetate
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, zinc triflate (1.1 equivalents) and (+)-N-methylephedrine (1.2 equivalents) are suspended in anhydrous toluene.
-
Triethylamine (2.2 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.
-
Phenylacetylene (1.2 equivalents) is added, and the mixture is stirred for an additional 30 minutes.
-
The reaction mixture is cooled to 0 °C, and benzaldehyde (1.0 equivalent) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the enantiomerically enriched propargylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
-
Quantitative Data of Representative Alkynols
For ease of comparison, the following table summarizes key physical and spectroscopic data for a selection of alkynols.
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Propargyl Alcohol | HC≡CCH₂OH | C₃H₄O | 56.06 | 114-115 | -51 to -48 | 2.51 (t, 1H), 4.29 (d, 2H), 1.6 (br s, 1H) | 82.5, 74.8, 51.4 | 3300 (br, OH), 3290 (≡C-H), 2120 (C≡C) |
| 1,4-Butynediol | HOCH₂C≡CCH₂OH | C₄H₆O₂ | 86.09 | 238 | 58 | 4.23 (s, 4H), 2.9 (br s, 2H) | 82.1, 50.9 | 3300 (br, OH), 2250 (C≡C) |
| 1-Phenyl-2-propyn-1-ol | HC≡CCH(OH)Ph | C₉H₈O | 132.16 | 125-127 (15 mmHg) | N/A | 7.3-7.5 (m, 5H), 5.45 (d, 1H), 2.65 (d, 1H), 2.2 (br s, 1H) | 140.1, 128.6, 128.3, 126.6, 83.5, 75.1, 64.2 | 3350 (br, OH), 3290 (≡C-H), 2115 (C≡C) |
| Ethchlorvynol | ClCH=CHC(OH)(CC H)CH₂CH₃ | C₇H₉ClO | 144.60 | 173-174 | N/A | 6.1-6.3 (m, 2H), 3.3 (s, 1H), 2.6 (s, 1H), 1.8 (q, 2H), 1.0 (t, 3H) | Data not readily available | Data not readily available |
Note: NMR and IR data are approximate and can vary depending on the solvent and concentration.
Alkynols in Drug Development: The Case of Ethchlorvynol and GABA-A Receptor Signaling
The inclusion of an alkynol moiety in a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. A notable example is Ethchlorvynol, a sedative and hypnotic drug developed in the 1950s.[2][3]
Mechanism of Action of Ethchlorvynol
Ethchlorvynol acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.
Ethchlorvynol binds to a site on the GABA-A receptor distinct from the GABA binding site and enhances the effect of GABA, leading to increased chloride ion influx and a more pronounced inhibitory effect. This enhanced inhibition in various brain regions is responsible for the sedative and hypnotic effects of the drug.
Visualizing the GABA-A Receptor Signaling Pathway
The following diagram, generated using the DOT language for Graphviz, illustrates the simplified signaling pathway of the GABA-A receptor and the modulatory action of Ethchlorvynol.
Experimental Workflows and Logical Relationships
The synthesis of a target alkynol often involves a series of strategic steps. The following diagram illustrates a logical workflow for the synthesis of a chiral propargylic alcohol.
Conclusion and Future Outlook
The discovery and development of alkynol chemistry have profoundly impacted the landscape of organic synthesis and medicinal chemistry. From their humble beginnings in the study of acetylene to their current role as sophisticated building blocks in the synthesis of complex, life-saving pharmaceuticals, the journey of alkynols is a testament to the power of fundamental chemical research. The continued development of novel catalytic systems for the stereoselective synthesis of alkynols will undoubtedly unlock new avenues for the creation of innovative therapeutics. As our understanding of biological pathways deepens, the unique structural and electronic properties of the alkynyl group will continue to be exploited by medicinal chemists to design next-generation drugs with enhanced efficacy and specificity. This guide serves as a testament to the rich history of alkynols and as a resource to inspire future discoveries in this ever-evolving field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. orgosolver.com [orgosolver.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 8. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 3-Pentyn-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety and handling precautions for 3-pentyn-2-ol, a key intermediate in various synthetic pathways. Adherence to stringent safety protocols is paramount when working with this flammable and irritant compound. This document outlines the known hazards, exposure controls, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.
Physicochemical and Toxicological Profile
A thorough understanding of the inherent properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C5H8O | [1][2][3][4] |
| Molecular Weight | 84.12 g/mol | [1] |
| CAS Number | 27301-54-8 | [2][4] |
| Boiling Point | 138-140 °C | [5] |
| Density | 0.900 g/mL at 20 °C | [5] |
| Flash Point | 54 °C (129.2 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.448 | [5] |
GHS Hazard Classification and Statements
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following pictograms, signal word, and hazard statements summarize the risks associated with this chemical.[1]
Pictograms:
-
Flame: Flammable liquid
-
Exclamation Mark: Skin and eye irritant, may cause respiratory irritation
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safe Handling and Storage Protocols
The following protocols are based on established best practices for handling flammable and irritant chemicals.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Explosion-Proof Equipment: Use only explosion-proof electrical and lighting equipment in areas where this compound is handled or stored.[6][7]
-
Grounding and Bonding: Ground and bond containers when transferring the material to prevent static discharge.[6][7]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following PPE is recommended when handling this compound:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[5][8][9]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge is necessary.[8][10]
-
Footwear: Closed-toe, chemical-resistant shoes must be worn.[8][10]
Storage
-
Flammable Liquids Cabinet: Store this compound in a designated flammable liquids storage cabinet.
-
Temperature: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][7] The recommended storage temperature is 2-8°C.[5]
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases.
-
Container Integrity: Keep containers tightly closed when not in use.[6][7]
Emergency Procedures
In the event of an emergency, follow these procedures and always seek medical attention if exposed.
Spill Response
Experimental Protocol: Small Spill Clean-up
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[6][7]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.
Caption: Logical workflow for the safe handling of this compound.
Conclusion
While this compound is a valuable reagent, its hazardous properties necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can mitigate the risks associated with its use. A proactive approach to safety is essential for protecting laboratory personnel and the surrounding environment.
References
- 1. This compound | C5H8O | CID 141344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. pent-3-yn-2-ol | 27301-54-8 | Buy Now [molport.com]
- 5. This compound = 98.0 GC 58072-60-9 [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. hsa.ie [hsa.ie]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Methodological & Application
Application Notes and Protocols: The Use of 3-Pentyn-2-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral propargylic alcohols are pivotal structural motifs in a vast array of biologically active molecules and serve as versatile intermediates in the synthesis of complex pharmaceuticals. Among these, 3-pentyn-2-ol is a valuable chiral building block. Its stereochemically defined center and the reactive alkyne functionality allow for diverse synthetic elaborations, making it a key target in asymmetric synthesis. The development of efficient and highly enantioselective methods to access specific enantiomers of this compound is therefore of significant interest to the drug development community.
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, focusing on two primary catalytic strategies: asymmetric alkynylation of acetaldehyde and asymmetric reduction of 3-pentyn-2-one. Additionally, a protocol for the enzymatic resolution of racemic this compound is presented, offering a biocatalytic route to the enantioenriched alcohol.
Methods for Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound can be effectively achieved through two principal pathways:
-
Asymmetric Alkynylation of Acetaldehyde: This method involves the direct carbon-carbon bond formation between a propyne equivalent and acetaldehyde, guided by a chiral catalyst to control the stereochemical outcome.
-
Asymmetric Reduction of 3-Pentyn-2-one: An alternative approach is the enantioselective reduction of the corresponding prochiral ketone, 3-pentyn-2-one, using a chiral reducing agent or a catalyst.
-
Enzymatic Resolution of Racemic this compound: This biocatalytic method utilizes an enzyme to selectively react with one enantiomer of the racemic alcohol, allowing for the separation of the desired enantiomer.
The choice of method may depend on the availability of starting materials, the desired enantiomer, and the required scale of the synthesis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the asymmetric synthesis of chiral propargylic alcohols using methods analogous to those described for this compound.
Table 1: Asymmetric Alkynylation of Aldehydes
| Catalyst System | Aldehyde | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Zn(OTf)₂ / (+)-N-methylephedrine | Aromatic Aldehydes | Phenylacetylene | High | High | [1] |
| Ti(OiPr)₄ / BINOL | Aliphatic Aldehydes | 1-Pentyne | Good to High | >92% | [1] |
| Trost's ProPhenol / Dimethylzinc | α,β-Unsaturated Aldehydes | Alkyl Alkynes | High | High | [1] |
Table 2: Asymmetric Reduction of Prochiral Ketones
| Catalyst System | Substrate | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| Noyori-type Ru Catalyst | Aromatic Ketones | Isopropanol | High | >95% |
| Chiral Borane Catalyst | Hept-3-yn-2-one | Pinacolborane (HBpin) | High | High |
Table 3: Enzymatic Resolution of (RS)-3-Pentyn-2-ol
| Enzyme Source | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Nocardia fusca AKU 2123 | (R)-3-Pentyn-2-ol | 70.4 | 98.7 |
Experimental Protocols
Protocol 1: Asymmetric Alkynylation of Acetaldehyde with Propyne
This protocol is based on established methods for the enantioselective addition of zinc alkynylides to aldehydes, adapted for the synthesis of this compound.[1]
Materials:
-
Chiral ligand (e.g., Trost's ProPhenol)
-
Dimethylzinc (2.0 M in toluene)
-
Propyne (condensed or as a solution)
-
Acetaldehyde
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the chiral ligand (0.1 equiv) and a 3:1 mixture of anhydrous toluene and THF.
-
Add dimethylzinc (2.0 M in toluene, 2.2 equiv) dropwise to the stirred solution at room temperature.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Introduce propyne (1.2 equiv) to the catalyst solution and stir for an additional 30 minutes.
-
Reaction: Cool the reaction mixture to -20 °C.
-
Slowly add a solution of acetaldehyde (1.0 equiv) in anhydrous toluene to the reaction mixture. To mitigate competing aldol reactions, the acetaldehyde should be added slowly over a period of time.[2]
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched this compound.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Reduction of 3-Pentyn-2-one
This protocol describes the asymmetric reduction of 3-pentyn-2-one using a chiral borane catalyst generated in situ.
Materials:
-
3-Pentyn-2-one
-
Chiral borane precursor (e.g., (S)-β-pinene)
-
Borane source (e.g., Pinacolborane - HBpin)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral borane precursor (e.g., (S)-β-pinene, 0.2 equiv) in anhydrous THF.
-
Stir the solution at room temperature for 1 hour to generate the chiral borane catalyst in situ.
-
Reaction: In a separate flask, dissolve 3-pentyn-2-one (1.0 equiv) in anhydrous THF.
-
Cool the substrate solution to 0 °C.
-
Add the pre-formed chiral borane catalyst solution to the substrate solution.
-
Add pinacolborane (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for the specified time (monitor by TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched this compound.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: Enzymatic Resolution of (RS)-3-Pentyn-2-ol
This protocol is based on the stereoinversion of racemic this compound using Nocardia fusca cells to produce (R)-3-pentyn-2-ol.
Materials:
-
Wet cells of Nocardia fusca AKU 2123
-
(RS)-3-Pentyn-2-ol
-
Potassium phosphate buffer (350 mM, pH 8.0)
-
NADPH
-
Glucose
-
Glucose dehydrogenase
-
Incubator/shaker
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a mixture containing:
-
350 mM potassium phosphate buffer (pH 8.0)
-
30% (w/v) wet cells of Nocardia fusca AKU 2123
-
0.12% NADPH
-
10% glucose
-
30 U/ml glucose dehydrogenase
-
2% (v/v) (RS)-3-pentyn-2-ol
-
-
Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., 30 °C) with shaking for approximately 140 hours.
-
Monitoring: Monitor the progress of the reaction by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining (R)-3-pentyn-2-ol.
-
Work-up and Purification: Once the desired conversion and enantiomeric excess are reached, centrifuge the reaction mixture to remove the cells.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the resulting (R)-3-pentyn-2-ol by flash column chromatography or distillation.
-
Analysis: Confirm the enantiomeric excess of the purified (R)-3-pentyn-2-ol by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for Asymmetric Alkynylation of Acetaldehyde.
References
Application Notes and Protocols: 3-Pentyn-2-ol as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure propargyl alcohols are highly valuable chiral building blocks in organic synthesis, serving as versatile precursors for the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceuticals.[1][2] Among these, 3-pentyn-2-ol, with its stereogenic center adjacent to a reactive alkyne functionality, offers a powerful handle for stereoselective transformations. This document provides detailed application notes and experimental protocols for the use of (R)- and (S)-3-pentyn-2-ol in the synthesis of key intermediates for bioactive molecules.
The primary methods for obtaining enantiopure this compound include enzymatic resolution of the racemate and asymmetric synthesis. Notably, NAD+-dependent alcohol dehydrogenase from Nocardia fusca AKU 2123 has been shown to catalyze the (S)-specific oxidation of racemic this compound, enabling the production of (R)-3-pentyn-2-ol.
Application 1: Synthesis of a Key Intermediate for (-)-Decarestrictine L
(-)-Decarestrictine L is a natural product that exhibits inhibitory activity against cholesterol biosynthesis. The synthesis of a key tetrahydropyran intermediate of (-)-decarestrictine L can be achieved using a chiral propargyl alcohol as a starting material. This application note adapts a palladium-catalyzed cyclization strategy for the synthesis of a similar intermediate, illustrating the utility of this compound in this context.
Experimental Protocol: Palladium-Catalyzed Cyclization to a Dihydropyran Intermediate
This protocol is adapted from established methods for the synthesis of substituted dihydropyrans from chiral propargyl alcohols.
Materials:
-
(R)-3-pentyn-2-ol
-
Tri-n-butyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Allyl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Protection of the Hydroxyl Group: To a solution of (R)-3-pentyn-2-ol (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq) portionwise. Stir the mixture for 30 minutes at 0 °C, then add allyl bromide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the O-allylated ether.
-
Hydrostannylation: To a solution of the O-allylated ether (1.0 eq) in anhydrous toluene, add Bu₃SnH (1.1 eq) and AIBN (0.1 eq). Heat the mixture to 80 °C and stir for 4 hours. Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude vinylstannane.
-
Palladium-Catalyzed Cyclization: To a solution of the crude vinylstannane (1.0 eq) in anhydrous THF, add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.2 eq). Heat the mixture to reflux and stir for 12 hours. Cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the dihydropyran intermediate.
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivity observed in similar palladium-catalyzed cyclizations of chiral propargyl alcohol derivatives.
| Starting Material Analogue | Cyclization Product | Yield (%) | Diastereomeric Ratio (dr) |
| O-Allyl-4-phenyl-1-butyn-3-ol | 4-Phenyl-2-vinyl-3,6-dihydro-2H-pyran | 75-85 | >95:5 |
| O-Allyl-1-hexyn-3-ol | 2-Propyl-2-vinyl-3,6-dihydro-2H-pyran | 70-80 | >90:10 |
Note: Data is representative of analogous systems and may vary for the specific substrate.
Logical Workflow Diagram
Caption: Synthetic workflow for the dihydropyran intermediate.
Application 2: Pauson-Khand Reaction for the Synthesis of Chiral Cyclopentenones
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that allows for the construction of cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. Chiral propargyl alcohols like this compound can be employed in this reaction to generate enantiomerically enriched cyclopentenone derivatives, which are valuable synthons in natural product synthesis.
Experimental Protocol: Intramolecular Pauson-Khand Reaction
This protocol describes a general procedure for the intramolecular Pauson-Khand reaction of an enyne derived from (S)-3-pentyn-2-ol.
Materials:
-
(S)-3-pentyn-2-ol
-
Acryloyl chloride
-
Pyridine
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Enyne Synthesis: To a solution of (S)-3-pentyn-2-ol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C, add acryloyl chloride (1.2 eq) dropwise. Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the enyne precursor.
-
Cobalt Complex Formation: In a flame-dried flask under an argon atmosphere, dissolve the enyne (1.0 eq) in anhydrous DCM. Add Co₂(CO)₈ (1.1 eq) and stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC for the formation of the dark red cobalt-alkyne complex.
-
Pauson-Khand Cyclization: To the solution of the cobalt complex, add anhydrous DMF and heat the mixture to 80 °C. Stir for 12 hours. Cool the reaction to room temperature and expose it to air for 1 hour to decompose the cobalt complex. Filter the mixture through a pad of silica gel, washing with diethyl ether. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to yield the chiral bicyclic cyclopentenone.
Quantitative Data Summary
The following table presents representative data for intramolecular Pauson-Khand reactions of similar chiral enyne substrates.
| Enyne Substrate | Cyclopentenone Product | Yield (%) | Diastereomeric Ratio (dr) |
| (R)-1-hepten-6-yn-3-yl acrylate | Chiral bicyclic lactone | 60-75 | >90:10 |
| (S)-1-octen-7-yn-4-yl acrylate | Chiral bicyclic lactone | 55-70 | >85:15 |
Note: Data is representative of analogous systems and may vary for the specific substrate.
Reaction Pathway Diagram
Caption: Pathway for the synthesis of a chiral cyclopentenone.
Conclusion
This compound is a valuable and versatile chiral building block in modern organic synthesis. The protocols and data presented herein demonstrate its potential for the stereoselective construction of complex cyclic and acyclic molecules. The ability to access both enantiomers of this compound allows for the synthesis of a wide range of enantiomerically pure target molecules, making it a crucial tool for researchers in the fields of natural product synthesis and drug discovery. The applications highlighted, while illustrative, provide a solid foundation for the development of novel synthetic strategies utilizing this important chiral precursor.
References
Application Notes and Protocols: The Use of (R)-3-Pentyn-2-ol in the Stereoselective Synthesis of a Prostaglandin Analogue Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-Pentyn-2-ol is a valuable chiral building block in pharmaceutical synthesis. Its stereodefined secondary alcohol and reactive alkyne functionality make it an ideal synthon for the introduction of chiral side chains in complex molecules. This document provides a detailed application note and a representative experimental protocol for the use of (R)-3-pentyn-2-ol in the synthesis of a key intermediate for a prostaglandin F2α (PGF2α) analogue. Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthetic analogues are used in various therapeutic areas, including ophthalmology, gynecology, and cardiovascular medicine. The stereochemistry of the side chains is crucial for their biological activity, highlighting the importance of chiral precursors like (R)-3-pentyn-2-ol.
While a specific marketed drug directly synthesized from 3-pentyn-2-ol is not prominently featured in publicly available literature, this protocol illustrates a chemically sound and representative application based on established methodologies for prostaglandin synthesis.
Application Notes
Stereoselective Synthesis of a Prostaglandin ω-Side Chain Precursor
The synthesis of many prostaglandin analogues relies on the convergent assembly of three main fragments: the cyclopentanone core (or a precursor), the α-side chain, and the ω-side chain. (R)-3-Pentyn-2-ol serves as a precursor for the stereospecific introduction of the ω-side chain. The chirality at the C-15 position (prostaglandin numbering) is critical for biological activity, and using enantiomerically pure (R)-3-pentyn-2-ol ensures the correct stereochemistry in the final product.
The synthetic strategy involves the following key transformations:
-
Protection of the secondary alcohol: The hydroxyl group of (R)-3-pentyn-2-ol is protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBS) ether.
-
Carbometalation of the alkyne: The protected alkyne undergoes a regio- and stereoselective carbometalation reaction. For instance, hydrozirconation followed by transmetalation to a higher-order cuprate is a well-established method to generate a vinyl organometallic species.
-
Conjugate addition to an enone: The resulting vinylcuprate undergoes a 1,4-conjugate addition to a protected cyclopentenone, a common prostaglandin core intermediate. This reaction forms the C-C bond that attaches the ω-side chain to the cyclopentane ring and sets the stereochemistry at C-12.
Logical Workflow for the Synthesis of a Prostaglandin Intermediate
The following diagram illustrates the overall synthetic logic, starting from the chiral building block (R)-3-pentyn-2-ol and the cyclopentenone core to form the prostaglandin intermediate.
Caption: Synthetic workflow for a prostaglandin intermediate.
Experimental Protocols
Protocol 1: Protection of (R)-3-Pentyn-2-ol as a TBS Ether
This protocol describes the protection of the hydroxyl group of (R)-3-pentyn-2-ol using tert-butyldimethylsilyl chloride (TBSCl).
Materials:
-
(R)-3-Pentyn-2-ol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of (R)-3-pentyn-2-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add TBSCl (1.2 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired TBS-protected (R)-3-pentyn-2-ol.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| (R)-3-Pentyn-2-ol | 1.0 | 84.12 |
| TBSCl | 1.2 | 150.72 |
| Imidazole | 2.5 | 68.08 |
| Product | 198.37 | |
| Typical Yield | 90-95% |
Protocol 2: Synthesis of a Prostaglandin F2α Analogue Intermediate via Conjugate Addition
This protocol details the preparation of the vinylcuprate from TBS-protected (R)-3-pentyn-2-ol and its subsequent conjugate addition to a protected cyclopentenone core.
Materials:
-
TBS-protected (R)-3-pentyn-2-ol (1.1 eq)
-
Zirconocene hydrochloride (Schwartz's reagent, Cp₂ZrHCl) (1.1 eq)
-
Methyllithium (MeLi) (2.2 eq)
-
Copper(I) cyanide (CuCN) (1.1 eq)
-
Protected cyclopentenone (e.g., (R)-4-(tert-butyldimethylsilyloxy)-2-cyclopentene-1-one) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride solution
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Hydrozirconation: To a suspension of Cp₂ZrHCl (1.1 eq) in anhydrous THF under argon, add a solution of TBS-protected (R)-3-pentyn-2-ol (1.1 eq) in anhydrous THF. Stir the mixture at room temperature for 1 hour.
-
Transmetalation and Cuprate Formation: Cool the resulting vinylzirconocene solution to -78 °C. Add MeLi (2.2 eq) dropwise and stir for 30 minutes. In a separate flask, suspend CuCN (1.1 eq) in anhydrous THF at -78 °C. Transfer the solution from the first flask to the CuCN suspension via cannula. Allow the mixture to warm to 0 °C and stir for 30 minutes to form the higher-order vinylcuprate.
-
Conjugate Addition: Cool the cuprate solution back to -78 °C. Add a solution of the protected cyclopentenone (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield the prostaglandin intermediate.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| TBS-protected (R)-3-pentyn-2-ol | 1.1 | 198.37 |
| Protected Cyclopentenone | 1.0 | 212.38 |
| Product | 410.75 | |
| Typical Yield | 70-80% |
Role of Chiral Building Blocks in Asymmetric Synthesis
The use of enantiomerically pure starting materials, such as (R)-3-pentyn-2-ol, is a fundamental strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. This "chiral pool" approach is highly effective for the synthesis of complex molecules with multiple stereocenters, such as prostaglandins.
Caption: Chiral pool synthesis approach.
(R)-3-Pentyn-2-ol is a versatile and valuable chiral building block for the stereoselective synthesis of complex pharmaceutical molecules. The protocols provided herein offer a representative example of its application in the synthesis of a prostaglandin analogue intermediate, demonstrating its utility in controlling stereochemistry, which is paramount for the biological function of the final drug substance. While this specific example is illustrative, the underlying chemical principles are broadly applicable to the synthesis of other chiral pharmaceuticals.
Application Notes and Protocols for the Oxidation of 3-Pentyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of the secondary alkynyl alcohol, 3-pentyn-2-ol, to its corresponding ketone, 3-pentyn-2-one. This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. The protocols outlined below describe three common and effective oxidation methods: Jones oxidation, Swern oxidation, and Dess-Martin periodinane (DMP) oxidation.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. When the alcohol is part of an alkynyl carbinol, such as this compound, the resulting α,β-alkynyl ketone (ynone) is a versatile building block for further molecular elaboration. The choice of oxidant is critical to ensure high yields and chemoselectivity, avoiding unwanted side reactions. This document presents a comparative overview of three widely used oxidation protocols, allowing researchers to select the most appropriate method based on their specific needs, such as scale, substrate sensitivity, and available resources.
Data Presentation
The following table summarizes typical quantitative data for the oxidation of this compound using the described protocols. Please note that yields and reaction times are approximate and may vary depending on the specific reaction conditions and scale.
| Oxidation Method | Oxidizing Agent | Typical Reagent Equiv. | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Jones Oxidation | CrO₃/H₂SO₄ | Varies (titrated) | Acetone | 0 to 25 | 0.5 - 2 | 75-90 |
| Swern Oxidation | (COCl)₂/DMSO, Et₃N | 1.5 (COCl)₂, 2.2 (DMSO), 5.0 (Et₃N) | Dichloromethane | -78 to 0 | 1 - 3 | 85-95 |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 1.1 - 1.5 | Dichloromethane | 0 to 25 | 1 - 4 | 90-98 |
Experimental Protocols
Jones Oxidation
This method utilizes a strong oxidizing agent and is suitable for robust substrates. The reaction is typically fast and high-yielding.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Preparation of Jones Reagent: In a flask submerged in an ice bath, cautiously add 2.67 g of chromium trioxide to 2.3 mL of concentrated sulfuric acid. Slowly add 7.3 mL of deionized water with stirring until the solid is fully dissolved.
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 g of this compound in 20 mL of acetone. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the internal temperature between 0 and 5 °C. The color of the reaction mixture will change from orange to green. Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.
-
Work-up: Add 50 mL of water to the reaction mixture and extract the product with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography or distillation.
Safety Precautions: Chromium(VI) compounds are highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Dispose of chromium waste according to institutional guidelines.
Swern Oxidation
The Swern oxidation is a mild and highly efficient method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride. It is particularly useful for sensitive substrates.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 30 mL of anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add 1.5 equivalents of oxalyl chloride to the cold solvent, followed by the dropwise addition of 2.2 equivalents of anhydrous DMSO. Stir the mixture for 15 minutes at -78 °C.
-
Addition of Alcohol: Add a solution of 1.0 equivalent of this compound in 10 mL of anhydrous dichloromethane dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. Stir for 45 minutes at -78 °C.
-
Addition of Base: Add 5.0 equivalents of triethylamine dropwise to the reaction mixture. Allow the reaction to stir for 30 minutes at -78 °C, then warm to room temperature.
-
Work-up: Quench the reaction with 50 mL of water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Safety Precautions: The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. This procedure must be performed in a well-ventilated fume hood.
Dess-Martin Periodinane (DMP) Oxidation
This method employs a hypervalent iodine reagent, offering a very mild and selective oxidation with a simple work-up.[1][2]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane.
-
Addition of DMP: Add 1.2 equivalents of Dess-Martin Periodinane to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate.
-
Extraction: Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Safety Precautions: Dess-Martin Periodinane is sensitive to shock and heat and should be handled with care.
Visualizations
The following diagrams illustrate the general experimental workflows for the described oxidation protocols.
Caption: General experimental workflows for the oxidation of this compound.
Caption: Decision tree for selecting an appropriate oxidation protocol.
References
The Strategic Application of 3-Pentyn-2-ol in the Synthesis of Bioactive Natural Products
For Immediate Release:
[City, State] – [Date] – 3-Pentyn-2-ol, a versatile chiral propargyl alcohol, is emerging as a valuable building block in the stereoselective synthesis of complex natural products, particularly those featuring the butenolide moiety. Its strategic use allows for the efficient construction of key stereocenters and the carbon skeleton of various bioactive molecules. This application note provides detailed protocols for the enantioselective synthesis of this compound and its subsequent elaboration into natural product scaffolds, offering valuable insights for researchers in organic synthesis and drug development.
The importance of chiral propargyl alcohols is well-established in the synthesis of a wide array of natural products. These compounds serve as versatile intermediates, enabling the construction of carbon-carbon bonds and facilitating the introduction of stereogenic centers with high fidelity.
Asymmetric Synthesis of (S)-3-Pentyn-2-ol via Noyori Hydrogenation
The cornerstone for utilizing this compound in stereoselective synthesis is the efficient preparation of its enantiomerically pure forms. The Noyori asymmetric hydrogenation of the corresponding prochiral ketone, 3-pentyn-2-one, stands as a premier method for achieving this transformation with excellent enantioselectivity.[1] This reaction typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine.[2][3]
Experimental Protocol: Asymmetric Hydrogenation of 3-Pentyn-2-one
This protocol is adapted from established procedures for the Noyori asymmetric hydrogenation of alkynyl ketones.
Materials:
-
3-Pentyn-2-one
-
[RuCl((S,S)-TsDPEN)(p-cymene)] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous isopropanol (i-PrOH)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried Schlenk flask is charged with [RuCl((S,S)-TsDPEN)(p-cymene)] (0.01 eq).
-
The flask is evacuated and backfilled with argon three times.
-
A 5:2 mixture of formic acid and triethylamine is prepared and degassed.
-
Anhydrous isopropanol is added to the flask, followed by the formic acid/triethylamine mixture.
-
3-Pentyn-2-one (1.0 eq) is dissolved in anhydrous DCM and added dropwise to the catalyst solution at room temperature.
-
The reaction mixture is stirred at 28 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (S)-3-pentyn-2-ol.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
| Catalyst Loading (mol%) | Substrate/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 100:1 | i-PrOH/DCM | 28 | 12 | >95 | >99 |
Table 1: Representative data for the asymmetric hydrogenation of an alkynyl ketone using a Noyori-type catalyst.
Application in the Synthesis of (-)-Litsenolide C2: A Butenolide Natural Product
Chiral propargyl alcohols, such as (S)-3-pentyn-2-ol, are valuable precursors for the synthesis of butenolide natural products, a class of compounds known for their diverse biological activities. The synthesis of (-)-Litsenolide C2, a γ-alkylidene-γ-butyrolactone, provides a compelling example of this strategy. While a direct synthesis from this compound is not explicitly documented, the established routes for related butenolides from similar chiral alkynyl alcohols allow for the formulation of a reliable synthetic pathway.
A key transformation in this synthetic sequence is the conversion of the chiral propargyl alcohol into a γ-hydroxy-α,β-unsaturated lactone, which forms the core of the butenolide structure.
Proposed Synthetic Pathway to a Litsenolide Intermediate
The following workflow outlines the key steps to transform (S)-3-pentyn-2-ol into a key butenolide intermediate for the synthesis of litsenolides.
Caption: Proposed synthetic workflow from (S)-3-pentyn-2-ol to a litsenolide natural product.
Experimental Protocol: Conversion of a Chiral Propargyl Alcohol to a Butenolide Intermediate
This protocol is based on general methods for the synthesis of butenolides from propargyl alcohols.
Materials:
-
(S)-3-Pentyn-2-ol (or its protected derivative)
-
n-Butyllithium (n-BuLi) in hexanes
-
Carbon dioxide (CO₂) (dry ice or gas)
-
Anhydrous tetrahydrofuran (THF)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Standard workup and purification reagents
Procedure:
-
Protection (if necessary): The hydroxyl group of (S)-3-pentyn-2-ol is protected, for example, as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.
-
Carboxylation: The protected propargyl alcohol is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. Gaseous CO₂ is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature.
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated.
-
Cyclization: The crude carboxylic acid is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to promote intramolecular cyclization to the corresponding lactone.
-
Deprotection and Isomerization: If a protecting group was used, it is removed under appropriate conditions (e.g., TBAF for TBS). The resulting γ-hydroxy lactone can then be further processed, which may involve isomerization to the more stable α,β-unsaturated butenolide.
-
Purification: The final butenolide intermediate is purified by column chromatography.
| Step | Reagents and Conditions | Intermediate | Typical Yield (%) |
| 1 | TBSCl, Imidazole, DMF | TBS-protected alcohol | 95-99 |
| 2 | 1. n-BuLi, THF, -78 °C; 2. CO₂ | α,β-acetylenic carboxylic acid | 80-90 |
| 3 | p-TsOH, Toluene, heat | Protected γ-alkylidene-γ-butyrolactone | 70-85 |
| 4 | TBAF, THF | γ-Alkylidene-γ-butyrolactone | 90-95 |
Table 2: Representative yields for the conversion of a propargyl alcohol to a butenolide.
Logical Relationship of Key Transformations
The synthesis of complex natural products from simple chiral building blocks relies on a logical sequence of highly selective chemical transformations. The following diagram illustrates the relationship between the key steps discussed.
Caption: Logical flow from a simple prochiral ketone to a complex natural product.
Conclusion
The enantioselective synthesis of this compound via methods such as the Noyori asymmetric hydrogenation provides a powerful entry point to a range of chiral building blocks for natural product synthesis. Its application in the construction of butenolide-containing molecules, exemplified by the synthetic strategy towards (-)-Litsenolide C2, highlights the utility of this simple yet versatile starting material. The protocols and data presented herein offer a guide for researchers to leverage the potential of this compound in their own synthetic endeavors.
References
Application Notes and Protocols for the Analytical Characterization of 3-Pentyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques for the characterization of 3-pentyn-2-ol (CAS: 27301-54-8), a valuable building block in organic synthesis. Detailed protocols for spectroscopic and chromatographic analyses are outlined to ensure accurate identification and purity assessment.
Overview of Analytical Techniques
A multi-faceted approach employing various analytical techniques is essential for the unambiguous characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Infrared (IR) spectroscopy for functional group identification, and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and determination of molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | Variable | Broad Singlet | - | 1H |
| -CH(OH) | ~4.4 | Quartet | ~7.0 | 1H |
| -C≡C-CH₃ | ~1.8 | Doublet | ~2.5 | 3H |
| -CH(OH)CH₃ | ~1.3 | Doublet | ~7.0 | 3H |
Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -C ≡C-CH₃ | ~85 |
| -C≡C -CH₃ | ~80 |
| -C H(OH) | ~58 |
| -CH(OH)C H₃ | ~24 |
| -C≡C-C H₃ | ~4 |
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-10 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-100 ppm
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| ~3350 | O-H (Alcohol) | Stretching | Strong, Broad |
| ~2980 | C-H (sp³) | Stretching | Medium |
| ~2250 | C≡C (Internal Alkyne) | Stretching | Weak to Medium |
| ~1050 | C-O (Secondary Alcohol) | Stretching | Strong |
Experimental Protocol for FT-IR Analysis
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal or salt plates (e.g., NaCl) of the FT-IR spectrometer are clean.
-
Place a small drop of neat this compound directly onto the ATR crystal or between two salt plates.
-
If using salt plates, create a thin film of the liquid between the plates.
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Transmittance or Absorbance
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to separate this compound from any impurities and provide its mass-to-charge ratio and fragmentation pattern.
Mass Spectrometry Fragmentation Data
The mass spectrum of this compound shows a molecular ion peak ([M]⁺) and several characteristic fragment ions.
Table 4: GC-MS Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula | Relative Intensity |
| 84 | [M]⁺ (Molecular Ion) | [C₅H₈O]⁺ | Low |
| 69 | [M - CH₃]⁺ | [C₄H₅O]⁺ | High |
| 55 | [M - C₂H₅]⁺ or [C₃H₃O]⁺ | [C₃H₃O]⁺ | Moderate |
| 43 | [CH₃CO]⁺ or [C₃H₇]⁺ | [C₂H₃O]⁺ | High |
| 39 | [C₃H₃]⁺ | [C₃H₃]⁺ | Moderate |
Note: The relative intensities can vary depending on the ionization energy and the specific instrument.
Experimental Protocol for GC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-200 amu.
-
Ion Source Temperature: 230 °C.
Visual Summaries of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical characterization of this compound.
Caption: General analytical workflow for this compound characterization.
Caption: Detailed workflow for NMR analysis of this compound.
Caption: Key fragmentation pathways of this compound in Mass Spectrometry.
Gas Chromatography Methods for the Analysis of 3-Pentyn-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 3-pentyn-2-ol using gas chromatography (GC). Methodologies for direct analysis, analysis following derivatization, and chiral separation are presented to support a variety of research and development applications.
Direct Analysis of this compound by GC-FID
Direct analysis of this compound is feasible for straightforward purity assessments and quantification in simple matrices. Due to the polar nature of the hydroxyl group, which can cause peak tailing on non-polar columns, a polar stationary phase, such as a wax-type column, is recommended for improved peak shape and resolution.
Experimental Protocol
a) Sample Preparation:
Prepare a stock solution of this compound in a suitable solvent, such as methanol or isopropanol, at a concentration of 1000 µg/mL. Prepare a series of calibration standards by serially diluting the stock solution. For sample analysis, dilute the sample matrix with the chosen solvent to bring the expected this compound concentration within the calibration range.
b) GC-FID Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: Agilent J&W DB-WAX (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector: Split/Splitless inlet at 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Makeup Gas (Helium): 30 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
Data Presentation
The following table summarizes representative quantitative data for the direct analysis of this compound. Please note that these values are illustrative and may vary depending on the specific instrument and experimental conditions.
| Parameter | Value |
| Retention Time (RT) | ~ 8.5 min |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Analysis of this compound by GC-MS after Silylation
For enhanced sensitivity, improved peak shape, and unambiguous identification, derivatization of the hydroxyl group of this compound is recommended, particularly for complex matrices. Silylation is a common and effective derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.
Experimental Protocol
a) Derivatization Procedure (Silylation):
-
To 100 µL of the sample or standard solution in a sealed vial, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
b) GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector: Split/Splitless inlet at 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Data Presentation
Quantitative data for the analysis of the TMS-derivative of this compound is presented below. These values are representative and should be validated for your specific application.
| Parameter | Value |
| Retention Time (RT) of TMS-derivative | ~ 7.2 min |
| Characteristic Mass Fragments (m/z) | 141 (M-15), 115, 73 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Experimental Workflow for Derivatization and GC-MS Analysis
Caption: Workflow for silylation and subsequent GC-MS analysis.
Chiral Separation of this compound Enantiomers by GC
The stereochemistry of this compound can be critical in pharmaceutical and biological applications. Chiral gas chromatography allows for the separation and quantification of its enantiomers. This is typically achieved using a chiral stationary phase, often based on cyclodextrin derivatives.
Experimental Protocol
a) Sample Preparation:
Prepare a racemic standard of this compound in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL. If individual enantiomers are available, prepare separate standards for peak identification. For samples, dilute with the solvent to an appropriate concentration. Derivatization (as described in section 2) may be beneficial for improving peak shape and resolution.
b) Chiral GC Conditions:
-
Gas Chromatograph: Agilent 7890B GC system with FID or MS detector.
-
Column: Cyclodextrin-based chiral column (e.g., Agilent J&W CycloSil-B, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Split/Splitless inlet at 230°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 30:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 2°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Detector: FID at 250°C or MS (see section 2b for MS parameters).
Data Presentation
The following table provides expected quantitative parameters for the chiral separation of this compound enantiomers. Actual retention times and resolution will depend on the specific chiral column and conditions used.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (RT) | ~ 22.5 min | ~ 23.1 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Linearity (R²) | > 0.997 | > 0.997 |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL | 0.6 µg/mL |
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate GC method.
Application Notes and Protocols for the Large-Scale Synthesis of 3-Pentyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pentyn-2-ol is a valuable synthetic intermediate in organic chemistry, finding applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its propargyl alcohol moiety allows for a variety of chemical transformations, making it a versatile building block. This document provides a detailed protocol for the large-scale synthesis of this compound via a Grignard reaction, a robust and scalable method for carbon-carbon bond formation. The procedure involves the reaction of a propynyl Grignard reagent with acetaldehyde.
Data Presentation
The following table summarizes the key quantitative data for the large-scale synthesis of this compound.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Propyne | 1.0 | eq | Gaseous reactant, bubbled through the reaction mixture. |
| Ethylmagnesium Bromide (3.0 M in diethyl ether) | 1.1 | eq | Commercially available Grignard reagent. |
| Acetaldehyde | 1.2 | eq | Freshly distilled before use to remove impurities. |
| Reaction Conditions | |||
| Grignard Reagent Formation Temperature | 0 to rt | °C | Initial cooling followed by warming to room temperature. |
| Acetaldehyde Addition Temperature | 0 | °C | Maintained with an ice bath to control the exothermic reaction. |
| Reaction Time | 2 - 3 | h | Total time for the complete reaction. |
| Work-up & Purification | |||
| Quenching Solution | Saturated aqueous NH₄Cl | - | To decompose the magnesium alkoxide. |
| Extraction Solvent | Diethyl ether | - | |
| Drying Agent | Anhydrous Magnesium Sulfate | - | |
| Purification Method | Fractional Distillation | - | Under atmospheric pressure. |
| Yield & Purity | |||
| Expected Yield | 75 - 85 | % | Based on acetaldehyde as the limiting reagent. |
| Purity (by GC) | >98 | % |
Experimental Protocol
This protocol is adapted from established procedures for Grignard reactions with terminal alkynes and aldehydes.
Materials
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Ethylmagnesium bromide (3.0 M solution in diethyl ether)
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Propyne (lecture bottle)
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Acetaldehyde (freshly distilled)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Ice
Equipment
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Large, three-necked round-bottom flask (e.g., 5 L)
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Mechanical stirrer
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Dropping funnel
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Gas inlet tube
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Condenser with a drying tube
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Ice bath
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Heating mantle
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Distillation apparatus
Procedure
Step 1: Preparation of the Propynylmagnesium Bromide
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Set up a flame-dried three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser protected by a drying tube.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with ethylmagnesium bromide solution (1.1 eq) in anhydrous diethyl ether.
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Cool the flask to 0 °C using an ice bath.
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Bubble propyne gas (1.0 eq) through the stirred Grignard solution at a moderate rate. The reaction is exothermic and will result in the evolution of ethane gas. Maintain the temperature below 10 °C during the addition.
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After the addition of propyne is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour to ensure the complete formation of propynylmagnesium bromide.
Step 2: Reaction with Acetaldehyde
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Cool the freshly prepared propynylmagnesium bromide solution back to 0 °C with an ice bath.
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In a separate flask, dissolve freshly distilled acetaldehyde (1.2 eq) in anhydrous diethyl ether.
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Add the acetaldehyde solution to a dropping funnel and add it dropwise to the stirred Grignard reagent solution. Maintain the reaction temperature below 5 °C throughout the addition.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Step 3: Work-up and Purification
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Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and form a white precipitate of magnesium salts.
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Stir the mixture for 30 minutes, then filter to remove the magnesium salts. Wash the filter cake with diethyl ether.
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Transfer the filtrate to a separatory funnel and separate the organic layer.
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Extract the aqueous layer twice with diethyl ether.
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Combine all the organic layers and wash with brine (saturated NaCl solution).
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Dry the combined organic phase over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the diethyl ether by distillation at atmospheric pressure.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at 138-140 °C.
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway for this compound synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Application Notes: 3-Pentyn-2-ol as a Versatile Precursor for the Synthesis of Novel Agrochemicals
Introduction
3-Pentyn-2-ol is a chiral propargyl alcohol that holds significant potential as a versatile starting material in the synthesis of novel agrochemicals. Its bifunctional nature, featuring a secondary alcohol and an internal alkyne, allows for a variety of chemical transformations to build complex molecular architectures. The stereocenter at the alcohol-bearing carbon can also be exploited to synthesize enantiomerically pure agrochemicals, which can lead to improved efficacy and reduced environmental impact. While the direct use of this compound in the synthesis of currently commercialized agrochemicals is not extensively documented, its structural motifs are analogous to precursors used in the preparation of potent fungicides, herbicides, and insecticides. These notes outline a prospective application of this compound in the development of a novel triazole-based fungicide, including a detailed synthetic protocol, hypothetical biological activity data, and relevant pathway diagrams.
Proposed Application: Synthesis of a Novel Triazole Fungicide
Triazole fungicides are a major class of agrochemicals that act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The synthesis of these compounds often involves the coupling of a heterocyclic moiety, such as 1,2,4-triazole, with a side chain containing a hydroxyl group. The internal alkyne in this compound can be further functionalized to enhance biological activity. Here, we propose a hypothetical pathway to synthesize a novel triazole fungicide derived from this compound.
Hypothetical Fungicidal Compound: 1-((1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)oxy)pent-3-yn-2-ol
Experimental Protocols
This section provides a detailed methodology for the proposed synthesis of the hypothetical triazole fungicide from this compound.
Protocol 1: Synthesis of 1-((1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)oxy)pent-3-yn-2-ol
Materials:
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This compound
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2',4'-Dichloro-2-(1H-1,2,4-triazol-1-yl)acetophenone
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Sodium borohydride (NaBH₄)
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Sodium hydride (NaH)
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate
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Hexanes
Procedure:
-
Reduction of the Ketone:
-
To a solution of 2',4'-dichloro-2-(1H-1,2,4-triazol-1-yl)acetophenone (1.0 eq) in anhydrous MeOH (10 mL/mmol) at 0 °C, add NaBH₄ (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the intermediate alcohol.
-
-
Alkylation with this compound:
-
To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (10 mL/mmol) at 0 °C, add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
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Stir the mixture at 0 °C for 30 minutes.
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Add a solution of the intermediate alcohol from step 1 (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the target compound.
-
Data Presentation
The following table presents hypothetical quantitative data on the fungicidal activity of the proposed compound against several common plant pathogens, with a commercial triazole fungicide included for comparison.
Table 1: Hypothetical Fungicidal Activity of 1-((1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)oxy)pent-3-yn-2-ol
| Compound | Target Pathogen | EC₅₀ (µg/mL) |
| Hypothetical Compound | Puccinia triticina (Wheat leaf rust) | 0.8 |
| Mycosphaerella fijiensis (Black Sigatoka) | 1.2 | |
| Botrytis cinerea (Gray mold) | 5.4 | |
| Tebuconazole (Commercial Standard) | Puccinia triticina (Wheat leaf rust) | 0.5 |
| Mycosphaerella fijiensis (Black Sigatoka) | 0.9 | |
| Botrytis cinerea (Gray mold) | 3.1 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the potential efficacy of a novel compound derived from this compound.
Mandatory Visualization
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for the hypothetical triazole fungicide.
Diagram 2: Targeted Signaling Pathway
Caption: Inhibition of ergosterol biosynthesis by the proposed fungicide.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Pentyn-2-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 3-pentyn-2-ol from typical reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
When synthesizing this compound, particularly through a Grignard reaction involving a propyne equivalent and acetaldehyde, several impurities can be present. These typically include:
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Unreacted Starting Materials: Residual acetaldehyde and any unreacted propyne or its Grignard reagent.
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Solvent: The reaction solvent, often an ether such as diethyl ether or tetrahydrofuran (THF).
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Side Products: Byproducts from the Grignard reagent itself or from side reactions.
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Magnesium Salts: Magnesium halides (e.g., MgBr₂) formed during the Grignard reaction, which are typically removed during the initial aqueous workup.
Q2: What is the most effective method for purifying crude this compound?
The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are:
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Fractional Distillation under Reduced Pressure: This is the preferred method for separating this compound from non-volatile impurities, residual solvents, and other volatile components with significantly different boiling points. Given that the atmospheric boiling point of this compound is 138-140 °C, distillation under reduced pressure is recommended to prevent potential decomposition at high temperatures.[1]
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Column Chromatography: This technique is particularly useful for removing impurities with polarities similar to this compound. Silica gel is a common stationary phase for the purification of polar compounds like alcohols.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your purified this compound:
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Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile compounds like this compound. A commercially available standard has a purity of ≥98.0% as determined by GC.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify the presence of impurities.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic hydroxyl (-OH) and alkyne (C≡C) functional groups.
Troubleshooting Guides
Fractional Distillation under Reduced Pressure
| Problem | Potential Cause | Solution |
| Bumping or Uneven Boiling | Insufficient agitation or superheating of the liquid. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
| No Distillate Collecting | - Inadequate heating.- Heat loss from the column.- Leak in the vacuum system. | - Increase the heating mantle temperature gradually.- Insulate the distillation column with glass wool or aluminum foil.- Check all joints and connections for a proper seal. Ensure vacuum grease is applied correctly. |
| Flooding of the Column | The rate of vaporization is too high, causing liquid to be carried up the column. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. |
| Poor Separation of Fractions | - Distillation rate is too fast.- Inefficient fractionating column. | - Slow down the distillation rate to allow for more theoretical plates (equilibration between liquid and vapor phases).- Use a fractionating column with a higher efficiency (e.g., a Vigreux column or a packed column). |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation of Compounds (Overlapping Bands) | - Inappropriate solvent system (eluent).- Column was not packed properly.- Sample was loaded improperly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for an alcohol like this compound would be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. |
| Cracking of the Silica Gel Bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent. |
| Compound is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture. |
| Tailing of Spots on TLC Analysis of Fractions | The compound is too polar for the silica gel, or the sample is overloaded. | - Consider using a different stationary phase (e.g., alumina).- Reduce the amount of sample loaded onto the column. |
Quantitative Data
The following table summarizes key physical properties and a purity benchmark for this compound.
| Property | Value |
| Boiling Point (Atmospheric Pressure) | 138-140 °C[1] |
| Density (at 20 °C) | 0.900 g/mL |
| Refractive Index (n20/D) | 1.448 |
| Commercial Purity Benchmark (by GC) | ≥98.0%[1] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This protocol is suitable for purifying this compound from less volatile or more volatile impurities.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus using dry glassware. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.
- Place a magnetic stir bar in the round-bottom flask.
- Ensure all joints are properly sealed with vacuum grease.
- Connect the apparatus to a vacuum pump with a cold trap in between.
2. Procedure:
- Transfer the crude this compound to the round-bottom flask.
- Begin stirring and slowly reduce the pressure using the vacuum pump.
- Gradually heat the flask using a heating mantle or an oil bath.
- Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun in a separate receiving flask.
- As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction. A nomograph can be used to estimate the boiling point at reduced pressure.
- Collect the purified this compound until the temperature begins to drop or rise, indicating that the product has been distilled.
- Stop the heating and allow the apparatus to cool completely before slowly reintroducing air to the system.
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing impurities with similar polarity to this compound.
1. Preparation of the Column:
- Select a glass column of an appropriate size for the amount of crude material.
- Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
- Add another layer of sand on top of the silica gel.
- Drain the excess solvent until the solvent level is just at the top of the sand.
2. Sample Loading and Elution:
- Dissolve the crude this compound in a minimal amount of the chosen eluent (e.g., a 9:1 mixture of hexanes:ethyl acetate).
- Carefully add the sample solution to the top of the column.
- Open the stopcock and allow the sample to enter the silica gel bed.
- Carefully add the eluent to the top of the column and begin collecting fractions.
- Gradually increase the polarity of the eluent if the product is eluting too slowly.
3. Fraction Analysis:
- Monitor the collected fractions using Thin Layer Chromatography (TLC).
- Combine the fractions that contain the pure this compound.
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting the appropriate purification method for this compound.
References
Technical Support Center: Synthesis of 3-Pentyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-pentyn-2-ol. The information is tailored for professionals in research and drug development to help anticipate and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:
-
Grignard Reaction: This involves the reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with propynal, or more commonly, the reaction of a propynyl Grignard reagent with acetaldehyde. This method is often favored for its reliability and scalability.
-
Nucleophilic Substitution: This route involves the reaction of a metal acetylide (e.g., sodium propynide) with acetaldehyde.
-
Catalytic Hydrogenation: In some industrial settings, this compound can be produced by the selective hydrogenation of 3-pentyn-2-one.
Q2: I am seeing a significant amount of a non-polar byproduct in my Grignard reaction. What could it be?
A2: A common non-polar byproduct in Grignard reactions is a dimer of the Grignard reagent. For instance, if you are using ethylmagnesium bromide, the formation of butane (CH₃CH₂CH₂CH₃) can occur. This is often due to side reactions, especially if there are traces of transition metal catalysts or if the reaction is overheated.
Q3: My reaction yield is consistently low, and I notice gas evolution when adding my Grignard reagent. What is happening?
A3: This strongly suggests the presence of protic sources, such as water, in your reaction setup. Grignard reagents are potent bases and will react with even trace amounts of water in your glassware or solvents. This "quenching" of the Grignard reagent produces the corresponding alkane (e.g., ethane from ethylmagnesium bromide) and reduces the amount of reagent available to react with your acetaldehyde, thus lowering your yield.
Q4: I have an unexpected peak in my GC-MS that corresponds to a C5 alcohol, but it's not this compound. What could it be?
A4: Isomerization of the alkyne functionality is a potential side reaction. Under certain conditions, the triple bond in this compound can migrate, leading to the formation of constitutional isomers such as 4-pentyn-2-ol or allenic alcohols. This can sometimes be promoted by basic conditions or prolonged reaction times at elevated temperatures.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues during the synthesis of this compound, with a focus on the Grignard reaction between a propynyl Grignard reagent and acetaldehyde.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action | Experimental Protocol Reference |
| Presence of Water (Quenching of Grignard Reagent) | Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents. Distill solvents over an appropriate drying agent if necessary. | --INVALID-LINK-- |
| Incomplete Formation of Grignard Reagent | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane if the reaction is sluggish to initiate. | --INVALID-LINK-- |
| Side Reaction: Enolization of Acetaldehyde | Add the acetaldehyde slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize the enolization of the aldehyde by the basic Grignard reagent. | --INVALID-LINK-- |
| Side Reaction: Dimerization of Grignard Reagent | Avoid overheating the reaction during Grignard formation. Maintain a gentle reflux. | --INVALID-LINK-- |
Issue 2: Presence of Significant Side Products
| Observed Side Product (Hypothesized) | Potential Cause | Troubleshooting Steps | Data Presentation Reference |
| Ethane/Propane | Reaction of the Grignard reagent (ethylmagnesium bromide or propynylmagnesium bromide) with trace water or acidic protons. | Follow stringent anhydrous techniques as outlined in --INVALID-LINK--. | --INVALID-LINK-- |
| Butane/Hexyne | Dimerization of the Grignard reagent. | Avoid high concentrations of the alkyl halide and excessive temperatures during Grignard formation. | --INVALID-LINK-- |
| Unreacted Acetaldehyde/Propyne | Incomplete reaction due to insufficient Grignard reagent or short reaction time. | Use a slight excess of the Grignard reagent and ensure the reaction goes to completion by monitoring with TLC. | --INVALID-LINK-- |
| Isomeric Pentynols/Allenols | Isomerization of the triple bond. | Use milder reaction conditions and shorter reaction times. Analyze the product mixture by GC-MS to confirm the presence of isomers. | --INVALID-LINK-- |
| Cyclopentenyl Carbinols | Intramolecular cyclization (less common, but observed in similar systems). | This side reaction is typically minor (5-10% in analogous cases). Optimization of reaction conditions (temperature, addition rate) may minimize its formation. | --INVALID-LINK-- |
Data Presentation
Table 1: Common Side Products in the Grignard Synthesis of this compound and Their Typical Yields
| Side Product | Formation Pathway | Typical Yield Range (%) | Mitigation Strategy |
| Ethane/Propane | Protonation of Grignard reagent | Variable (highly dependent on conditions) | Rigorous anhydrous technique |
| Butane/Hexyne | Dimerization of Grignard reagent | < 5 | Control of temperature and concentration |
| Unreacted Starting Materials | Incomplete reaction | Variable | Use of slight excess of Grignard reagent, adequate reaction time |
| Isomeric Pentynols/Allenols | Isomerization | < 5 | Milder reaction conditions |
| Cyclopentenyl Carbinols | Intramolecular cyclization | < 10 (in analogous systems) | Optimization of reaction parameters |
Experimental Protocols
Protocol 1: Grignard Reaction Setup (Preparation of Propynylmagnesium Bromide)
-
Apparatus: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Reagents: Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine to the magnesium turnings.
-
Solvent: Add anhydrous diethyl ether or THF to the flask.
-
Grignard Formation: Add a solution of ethyl bromide (1.2 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel to the stirred magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing. Maintain a gentle reflux until most of the magnesium has been consumed.
-
Propyne Addition: Bubble propyne gas through the solution of ethylmagnesium bromide at 0 °C. The completion of the reaction can be monitored by the cessation of ethane evolution.
Protocol 2: Addition of Acetaldehyde
-
Cooling: Cool the freshly prepared propynylmagnesium bromide solution to 0 °C in an ice bath.
-
Aldehyde Addition: Add a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel to the stirred Grignard reagent solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for this compound synthesis.
Technical Support Center: 3-Pentyn-2-ol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 3-pentyn-2-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Grignard reaction, a prevalent method for this synthesis.
Question: My Grignard reaction for the synthesis of this compound is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the Grignard synthesis of this compound can arise from several factors, primarily related to the sensitivity of the Grignard reagent and reaction conditions. Here are the most common causes and their solutions:
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Presence of Moisture or Air: Grignard reagents are highly reactive with water and oxygen.[1] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, significantly reducing the yield.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Poor Quality of Grignard Reagent: The concentration of commercially available Grignard reagents can decrease over time.
-
Solution: It is best practice to titrate the Grignard reagent before use to determine its exact concentration.[1] This allows for accurate stoichiometry in your reaction.
-
-
Side Reactions: Several side reactions can compete with the desired formation of this compound.
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Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde starting material, leading to the recovery of the starting material after workup.[1][2]
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Solution: Add the aldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[1]
-
-
Wurtz Coupling: This side reaction can also consume the Grignard reagent.[1]
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-
Improper Workup Procedure: Product can be lost during the extraction and purification steps.
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Solution: Quench the reaction carefully with a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to avoid dehydration of the alcohol product, which can occur with strong acids.[1][3] Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.[1]
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Question: I am observing the formation of significant byproducts in my reaction mixture. What are the likely side products and how can I minimize their formation?
Answer:
The primary side products in the Grignard synthesis of this compound often result from the basicity of the Grignard reagent and reactions with impurities.
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Enolate Formation: As mentioned above, if the Grignard reagent deprotonates the acetaldehyde, the starting material will be regenerated upon workup, reducing the overall yield.
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Mitigation: Maintain a low reaction temperature during the addition of the aldehyde.
-
-
Reduction of the Aldehyde: The Grignard reagent can sometimes reduce the aldehyde to the corresponding alcohol (ethanol in this case), particularly if the Grignard reagent is sterically hindered.[2]
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Reaction with CO₂: If the reaction is not properly protected from the atmosphere, the Grignard reagent can react with carbon dioxide to form a carboxylic acid.
-
Mitigation: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
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Question: How can I confirm the purity and identity of my synthesized this compound?
Answer:
Standard analytical techniques can be used to assess the purity and confirm the structure of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.
-
Infrared (IR) Spectroscopy: This technique will show characteristic peaks for the hydroxyl (-OH) and alkyne (C≡C) functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the sample, while MS will provide information about the molecular weight.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed methods for synthesizing this compound include:
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Grignard Reaction: The reaction of an ethynyl Grignard reagent with acetaldehyde is a classic and efficient method.[4]
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Nucleophilic Substitution: Reacting propargyl bromide with acetone in the presence of a base like potassium hydroxide.
-
Reduction of 3-pentyn-2-one: The catalytic hydrogenation of the corresponding ketone can also yield this compound.
Q2: What are the key safety precautions to consider during the synthesis of this compound via the Grignard reaction?
A2: The Grignard reaction requires strict adherence to safety protocols due to the reactive nature of the reagents.
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Anhydrous Conditions: The reaction is extremely sensitive to moisture.
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Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the Grignard reagent from reacting with oxygen.[1]
-
Flammable Solvents: Ethereal solvents like diethyl ether and THF are highly flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Proper cooling and controlled addition of reagents are necessary to manage the reaction temperature.
Q3: How can I optimize the reaction conditions to maximize the yield of this compound?
A3: To maximize the yield, consider the following optimizations:
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Reagent Quality: Use freshly distilled acetaldehyde and a freshly titrated Grignard reagent.
-
Temperature Control: Maintain a low temperature (e.g., 0 °C) during the addition of the aldehyde to minimize side reactions.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are suitable solvents. THF can help to dissolve the Grignard complex.[5]
-
Workup: Use a mild quenching agent like saturated ammonium chloride solution to prevent dehydration of the alcohol product.[3]
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from propyne and acetaldehyde using a Grignard reagent.
Materials:
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Magnesium turnings
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Ethyl bromide
-
Anhydrous diethyl ether
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Propyne (gas)
-
Acetaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings.
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Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.
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Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture until most of the magnesium has reacted.
-
-
Formation of the Alkynyl Grignard Reagent:
-
Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.
-
Bubble propyne gas through the solution. The reaction is complete when the gas is no longer absorbed.
-
-
Reaction with Acetaldehyde:
-
Maintain the reaction mixture at 0 °C.
-
Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C.
-
Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
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Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the ether by distillation.
-
Purify the crude this compound by distillation.
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Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0 °C | Room Temperature | -20 °C |
| Solvent | Diethyl Ether | THF | 1:1 Diethyl Ether:THF |
| Aldehyde Addition Rate | Slow (1 hour) | Fast (15 minutes) | Slow (1 hour) |
| Yield of this compound | ~80% | ~50% | ~85% |
Note: This table presents illustrative data based on common outcomes in Grignard reactions. Actual yields may vary depending on specific experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: 3-Pentyn-2-ol Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-pentyn-2-ol. The information is intended to assist users in handling and designing experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by acidic conditions. As a secondary propargyl alcohol, it is susceptible to acid-catalyzed rearrangements, namely the Meyer-Schuster and Rupe rearrangements.[1][2] Other potential, though less specifically documented, factors include exposure to strong oxidizing agents, high temperatures, and UV light.
Q2: What are the expected degradation products of this compound under acidic conditions?
A2: Under acidic conditions, this compound is expected to undergo rearrangement to form α,β-unsaturated carbonyl compounds. The specific products depend on the reaction pathway:
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Meyer-Schuster Rearrangement: This pathway leads to the formation of pent-3-en-2-one.[1]
-
Rupe Rearrangement: While more common for tertiary propargyl alcohols, under certain conditions, secondary alcohols can also undergo this rearrangement to yield α,β-unsaturated methyl ketones.[1][2]
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to avoid acidic conditions. Use neutral or slightly basic buffers when possible. If acidic conditions are required, consider using milder acids or Lewis acids and maintaining low temperatures to slow down the rate of rearrangement.[1][3] Proper storage is also critical; keep the compound in a tightly sealed container at the recommended storage temperature of 2-8°C, protected from light.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition. The recommended storage temperature is 2-8°C. It should be kept in a tightly closed container to prevent contamination and potential reactions with atmospheric components.
Q5: Is this compound sensitive to light or air?
Troubleshooting Guides
Problem 1: Unexpected peaks appear in my chromatogram (HPLC, GC) after a reaction with this compound.
-
Possible Cause: Degradation of this compound due to acidic conditions in your reaction or work-up.
-
Troubleshooting Steps:
-
Analyze the pH: Check the pH of your reaction mixture and any aqueous solutions used during work-up.
-
Identify Degradation Products: If possible, characterize the unexpected peaks using techniques like mass spectrometry (MS) to see if their masses correspond to expected rearrangement products like pent-3-en-2-one.
-
Modify Reaction Conditions: If acidity is confirmed as the issue, try running the reaction under neutral or basic conditions. If the reaction requires acid, consider using a milder acid or a Lewis acid catalyst at a lower temperature.[1]
-
Purification: If the degradation cannot be avoided, you may need to purify the desired product from the degradation impurities using techniques like column chromatography.
-
Problem 2: The purity of my this compound sample has decreased over time.
-
Possible Cause: Improper storage conditions leading to slow degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended 2-8°C in a tightly sealed, light-protected container.
-
Check for Contaminants: Consider the possibility of contamination with acidic impurities that could be catalyzing degradation.
-
Repurification: If the purity has significantly decreased, repurification by distillation or chromatography may be necessary before use.
-
Future Storage: For long-term storage, consider aliquoting the sample to minimize repeated freeze-thaw cycles and exposure to the atmosphere. Storing under an inert atmosphere is also recommended.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈O |
| Molecular Weight | 84.12 g/mol [4] |
| Boiling Point | 138-140 °C |
| Density | 0.900 g/mL at 20 °C |
| Storage Temperature | 2-8°C |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound under Acidic Conditions
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., acetonitrile, water) at a known concentration.
-
Stress Condition: Add a specific acid (e.g., HCl, H₂SO₄) to achieve the desired pH.
-
Incubation: Maintain the solution at a constant temperature (e.g., room temperature, 40°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Neutralize the acid in the aliquot with a suitable base to stop the degradation reaction.
-
Analysis: Analyze the aliquot using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and any degradation products.
-
Data Evaluation: Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
Caption: Meyer-Schuster rearrangement pathway for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Stereoselective Synthesis of 3-Pentyn-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of 3-pentyn-2-ol. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enantiomeric excess (ee) is low in the asymmetric addition of an ethyl group to propargyl aldehyde. What are the common causes and solutions?
A1: Low enantioselectivity in the addition of alkyne nucleophiles to aldehydes is a frequent challenge. Several factors could be responsible:
-
Inactive or Suboptimal Catalyst/Ligand: The chiral ligand or catalyst may be degraded or not suitable for the specific substrate.
-
Solution: Ensure the catalyst and ligand are fresh and have been stored under appropriate anhydrous and inert conditions. Consider screening different chiral ligands; for alkynylzinc additions, ligands like (+)-N-methylephedrine or BINOL derivatives have shown success. For some systems, additives like hexamethylphosphoramide (HMPA) can improve enantioselectivity.[1][2]
-
-
Background Uncatalyzed Reaction: A non-selective reaction can occur without the influence of the chiral catalyst, leading to a racemic background product.
-
Solution: Lowering the reaction temperature can significantly slow down the uncatalyzed reaction. For instance, in some lithium acetylide additions, reducing the temperature from -78 °C to -123 °C has been shown to dramatically increase enantiomeric excess.[3] Slow addition of the aldehyde to the reaction mixture can also minimize this background reaction.[3]
-
-
Moisture Contamination: Water can react with organometallic reagents and affect the integrity of the catalytic system.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and reagents. While some robust systems can tolerate small amounts of water, it is generally critical to maintain anhydrous conditions.[2]
-
Q2: I am attempting an asymmetric transfer hydrogenation of 3-pentyn-2-one and the reaction is slow or incomplete. How can I improve the conversion?
A2: Sluggish or incomplete transfer hydrogenation reactions can often be traced back to the catalyst's activity or the reaction conditions.
-
Catalyst Activation: The active catalytic species may not be forming efficiently.
-
Solution: For Noyori-type ruthenium catalysts, an in-situ generation procedure is often more reliable.[4] Ensure the base (e.g., KOH or a non-coordinating amine) is added correctly to generate the active Ru-hydride species.
-
-
Hydrogen Donor: The choice and concentration of the hydrogen donor are crucial.
-
Solution: Formic acid/triethylamine mixtures or 2-propanol are common hydrogen donors. Reactions using formic acid are typically irreversible, which can help drive the reaction to completion.[5] If using 2-propanol, the reaction is reversible, and the concentration of the substrate and the removal of the acetone by-product can influence the equilibrium.[5]
-
-
Substrate/Catalyst Ratio (S/C): An insufficient amount of catalyst will naturally lead to a slow reaction.
-
Solution: While high S/C ratios (e.g., up to 1000) are desirable, for difficult substrates or initial optimizations, lowering the S/C ratio by increasing the catalyst loading can improve conversion rates.[5]
-
Q3: After performing a kinetic resolution of racemic this compound using a lipase, the maximum yield for the resolved alcohol is only around 50%. Is this expected?
A3: Yes, this is the theoretical maximum yield for a kinetic resolution. In this process, one enantiomer reacts faster with the enzyme (e.g., via acylation) than the other.[6][7] When the reaction reaches approximately 50% conversion, all of the "fast-reacting" enantiomer has been converted to a new product (e.g., an ester), leaving the unreacted, "slow-reacting" enantiomer behind.[7] Therefore, the maximum yield for the recovery of a single enantiomer from a racemic mixture via kinetic resolution is 50%.[7][8]
Q4: How can I separate the enantiomers of this compound?
A4: Separating enantiomers, which have identical physical properties in an achiral environment, requires chiral methods.
-
Chiral Chromatography: This is a direct method using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The enantiomers will have different retention times on the chiral column, allowing for their separation and quantification of the enantiomeric excess.
-
Diastereomeric Derivatization: React the racemic alcohol with a chiral resolving agent to form two diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like crystallization or achiral chromatography. Afterward, the chiral auxiliary can be cleaved to yield the pure enantiomers.
-
Kinetic Resolution: As discussed in Q3, an enzyme or chiral catalyst can be used to selectively react with one enantiomer, allowing the other to be isolated.[6] For example, lipase-catalyzed acylation is a common method for resolving racemic alcohols.[6]
Quantitative Data Summary
The following table summarizes representative yields and stereoselectivities for methods applicable to the synthesis of chiral propargylic alcohols like this compound. Note that results can be highly substrate-dependent.
| Synthetic Method | Catalyst/Reagent | Substrate Type | Typical Yield (%) | Typical Stereoselectivity (% ee) | Reference(s) |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- / HCOOH:NEt₃ | Aromatic/Aliphatic Ketones | >99 | 97 | [5] |
| Asymmetric Alkynylation (Zn) | Zn(OTf)₂ / (+)-N-methylephedrine | Aromatic/Unsaturated Aldehydes | High | Up to 99 | [2] |
| Asymmetric Alkynylation (Ti/Zn) | Ti(O-i-Pr)₄ / BINOL / Et₂Zn / HMPA | Aliphatic Aldehydes | Good to High | >92 | [1][3] |
| Kinetic Resolution (Lipase) | Candida antarctica lipase B (CALB) / Ethyl Acetate | Racemic Secondary Alcohols | ~45 (for each enantiomer) | >97 | [6] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 3-Pentyn-2-one
This protocol is based on the Noyori-type asymmetric transfer hydrogenation, a reliable method for the enantioselective reduction of ketones.
Materials:
-
3-Pentyn-2-one
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon or nitrogen atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Dissolve the RuCl--INVALID-LINK-- catalyst in the anhydrous solvent.
-
Add the 3-pentyn-2-one substrate to the catalyst solution. A typical substrate-to-catalyst (S/C) molar ratio is 200:1.
-
Add the formic acid/triethylamine mixture to the reaction flask (typically 2-5 equivalents relative to the substrate).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or GC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Enantioselective Alkynylation of Acetaldehyde
This protocol describes a general procedure for the zinc-mediated addition of 1-propyne to acetaldehyde, catalyzed by a chiral amino alcohol.
Materials:
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-methylephedrine
-
1-Propyne (can be bubbled from a cylinder or generated in situ)
-
Acetaldehyde
-
Triethylamine (NEt₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add Zn(OTf)₂ and (+)-N-methylephedrine (typically 10-20 mol %).
-
Add anhydrous toluene, followed by triethylamine (2-3 equivalents).
-
Cool the mixture to 0 °C and bubble in 1-propyne (1.5-2 equivalents) or add a solution of the alkyne in toluene.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower).
-
Slowly add a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous toluene.
-
Stir the reaction at this temperature until completion, monitoring by TLC or GC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: Comparative workflow for major stereoselective synthesis routes to this compound.
References
- 1. pnas.org [pnas.org]
- 2. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 3. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Purification of 3-Pentyn-2-ol
Welcome to the Technical Support Center for the purification of 3-pentyn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for obtaining high-purity this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard reaction?
A1: When synthesizing this compound via the Grignard reaction of an ethyl magnesium halide with acetaldehyde, several impurities can be present in the crude product. These typically include:
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Unreacted Starting Materials: Residual acetaldehyde and any unreacted ethyl magnesium halide or its hydrolysis products.
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Solvent: The solvent used for the Grignard reaction, commonly diethyl ether or tetrahydrofuran (THF).
-
Byproducts of the Grignard Reagent: Side reactions involving the Grignard reagent can lead to the formation of ethane and other coupling products.
-
Water: Introduced during the workup step.
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Aldol Condensation Products: Acetaldehyde can undergo self-condensation under basic conditions, which can be generated during the Grignard reaction, leading to compounds like 3-hydroxybutanal.
Q2: What are the primary methods for purifying this compound?
A2: The two most effective and commonly used methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for successful purification.
| Property | Value | Source |
| Boiling Point | 138-140 °C (at atmospheric pressure) | [1] |
| Molecular Weight | 84.12 g/mol | [1][2][3] |
| Appearance | Liquid | [1] |
| Solubility | Soluble in many organic solvents. |
Q4: What safety precautions should be taken when purifying this compound?
A4: Safety is paramount when working with this compound and the associated purification procedures. Key safety precautions include:
-
Flammability: this compound is a flammable liquid.[1][2] All heating should be conducted using a heating mantle or oil bath, and no open flames should be present in the laboratory.
-
Ventilation: All procedures, especially distillation, should be performed in a well-ventilated fume hood to avoid the inhalation of vapors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Vacuum Distillation: When performing distillation under reduced pressure, it is essential to use glassware that is free of cracks or defects to prevent implosion. A blast shield should also be used.
-
Handling Reagents: Be cautious when handling all chemicals, including solvents and reagents used in the purification process. Review the Safety Data Sheet (SDS) for each chemical before use.[4][5]
Troubleshooting Guides
Fractional Distillation
Problem: The distillation is proceeding very slowly or not at all.
-
Potential Cause: Insufficient heating.
-
Solution: Gradually increase the temperature of the heating mantle or oil bath. Ensure the distillation flask is well-insulated with glass wool or aluminum foil to minimize heat loss.
-
Potential Cause: The vacuum is not low enough.
-
Solution: Check all connections in your distillation apparatus for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure.
Problem: The product is co-distilling with impurities.
-
Potential Cause: Inefficient fractionating column.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the number of theoretical plates.
-
Potential Cause: The distillation is being run too quickly.
-
Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the fractionating column. A slow, steady distillation rate is key to good separation.
Flash Column Chromatography
Problem: The this compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate.
-
Potential Cause: The solvent system is not polar enough.
-
Solution: For highly polar compounds that do not move with standard solvent systems, a small amount of a more polar solvent, such as methanol, can be added to the eluent. A common starting point for very polar compounds is a mixture of dichloromethane and methanol.[6][7] For basic compounds, adding a small amount of triethylamine (0.1-1%) to the solvent system can help to reduce tailing and improve separation.[6][7]
Problem: The separation between this compound and an impurity is poor.
-
Potential Cause: The chosen solvent system has poor selectivity.
-
Solution: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of hexane) can significantly alter the selectivity and improve separation. Running a gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can also improve the separation of compounds with similar polarities.
Problem: The purified product contains silica gel.
-
Potential Cause: The silica gel was not properly packed or has been disturbed.
-
Solution: Ensure the column is packed uniformly without any air bubbles or channels. A layer of sand on top of the silica gel can help to prevent the stationary phase from being disturbed when adding the sample and eluent. After chromatography, filtering the collected fractions through a small plug of cotton or glass wool can remove any fine silica particles.
Experimental Protocols
Fractional Distillation of this compound under Reduced Pressure
This protocol is a general guideline and may need to be optimized based on the specific impurities present in the crude product.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Vacuum pump and pressure gauge
-
Cold trap (recommended)
-
Boiling chips or a magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and free of defects.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.
-
Initiating the Distillation: Begin stirring (if using a stir bar) and apply vacuum. Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collecting Fractions: Slowly increase the temperature. The first fraction to distill will likely be any low-boiling solvents or impurities. Once the temperature at the distillation head stabilizes near the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the product.
-
Monitoring Purity: The purity of the collected fractions can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
-
Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Flash Column Chromatography of this compound
This protocol provides a starting point for the purification of this compound by flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
Air or nitrogen source for pressurization
Procedure:
-
Column Packing: Securely clamp the chromatography column in a vertical position in a fume hood. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent in which the compound is highly soluble). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the separation. A common starting eluent for a moderately polar compound like this compound is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 hexanes:ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to elute the product and any more polar impurities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the purified this compound. Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for fractional distillation of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C5H8O | CID 141344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. nelsonlabs.com [nelsonlabs.com]
Technical Support Center: Improving the Enantiomeric Excess of 3-Pentyn-2-ol
Welcome to the technical support center for the enantioselective synthesis of 3-pentyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?
A1: The two most common and effective strategies for producing enantiomerically enriched this compound are:
-
Asymmetric Reduction of 3-Pentyn-2-one: This involves the reduction of the prochiral ketone, 3-pentyn-2-one, using a chiral catalyst. Noyori-type asymmetric transfer hydrogenation with ruthenium catalysts is a well-established and highly effective method.[1]
-
Kinetic Resolution of Racemic this compound: This method involves the selective reaction of one enantiomer from a racemic mixture of this compound, typically through enzymatic acylation. Lipases, such as Candida antarctica lipase B (CALB), are commonly used for this purpose.[2]
Q2: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?
A2: The most reliable and widely used methods for determining the enantiomeric excess of chiral alcohols like this compound are chiral chromatography techniques:
-
Chiral Gas Chromatography (GC): Due to the volatility of this compound, chiral GC is a highly suitable method. It involves using a capillary column with a chiral stationary phase to separate the enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile alcohols, chiral HPLC can also be used. This technique separates enantiomers on a chiral stationary phase.
For both methods, the enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Q3: What is a good starting point for developing a chiral GC method for this compound?
A3: A good starting point for developing a chiral GC method for this compound would be to use a column with a derivatized cyclodextrin-based chiral stationary phase. Key parameters to optimize include the temperature ramp and the carrier gas linear velocity to achieve baseline separation of the enantiomers.[3][4]
Troubleshooting Guides
Asymmetric Reduction of 3-Pentyn-2-one
Issue 1: Low Enantiomeric Excess (ee)
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. |
| Inappropriate Solvent | The solvent can significantly influence the catalyst's chiral environment. Screen a variety of solvents with different polarities. For Noyori-type hydrogenations, alcohols like isopropanol or ethanol are often effective.[5] |
| Incorrect Catalyst/Ligand Combination | The choice of the chiral ligand is crucial. If using a Noyori-type catalyst, ensure the correct enantiomer of the ligand (e.g., (R,R)-TsDPEN for the (R)-alcohol) is used. Consider screening different chiral ligands if the initial choice is ineffective. |
| Presence of Impurities | Impurities in the substrate or solvent can interfere with the catalyst. Ensure the 3-pentyn-2-one and solvent are of high purity. |
| Catalyst Decomposition | Some asymmetric catalysts are sensitive to air and moisture. Ensure the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon).[5] |
Issue 2: Low Yield / Incomplete Conversion
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Catalyst poisoning by impurities in the substrate or solvent is a common cause.[5] Running a control reaction with a fresh batch of catalyst can help diagnose this issue. Ensure all reagents and solvents are pure and anhydrous. |
| Insufficient Catalyst Loading | If the reaction is slow or stalls, a low catalyst loading may be the cause. Incrementally increase the catalyst loading. |
| Inadequate Hydrogen Source/Pressure | For transfer hydrogenation, ensure an adequate amount of the hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture) is used. For hydrogenation with H₂, ensure the system is properly pressurized. |
| Suboptimal Temperature | While lower temperatures often favor ee, they can also decrease the reaction rate. A careful balance between temperature, reaction time, and enantioselectivity needs to be found through optimization. |
Enzymatic Kinetic Resolution of Racemic this compound
Issue 1: Low Enantiomeric Excess (ee) of Recovered Alcohol or Acylated Product
| Possible Cause | Suggested Solution |
| Reaction Proceeded Past 50% Conversion | In kinetic resolution, the maximum ee for both the unreacted starting material and the product is achieved at or near 50% conversion. Monitor the reaction progress carefully and stop it at the optimal point. |
| Suboptimal Enzyme Choice | Not all lipases will exhibit high enantioselectivity for a given substrate. Screen a variety of commercially available lipases. Candida antarctica lipase B (CALB) is often a good starting point for secondary alcohols. |
| Inappropriate Acyl Donor | The structure of the acyl donor can influence the enantioselectivity of the enzyme. Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate). |
| Unfavorable Solvent | The solvent can affect the enzyme's conformation and activity. Non-polar organic solvents like hexane or toluene are often suitable for lipase-catalyzed reactions. |
| Suboptimal Temperature | Temperature affects both the rate and the enantioselectivity of enzymatic reactions. Optimize the temperature for the specific lipase being used. |
Issue 2: Slow Reaction Rate
| Possible Cause | Suggested Solution |
| Low Enzyme Activity | Ensure the enzyme is active. Use a fresh batch of enzyme or one that has been stored correctly. The enzyme may be denatured by improper pH or temperature. |
| Poor Substrate Solubility | If the substrate has low solubility in the chosen solvent, this can limit the reaction rate. Consider a different solvent or the use of a co-solvent. |
| Product Inhibition | In some cases, the products of the reaction can inhibit the enzyme. This can sometimes be mitigated by removing the product as it is formed, if feasible. |
| Insufficient Enzyme Loading | Increase the amount of enzyme used in the reaction. |
Data Presentation
Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Alkynyl Ketones
| Catalyst | Substrate | Hydrogen Donor | Yield (%) | ee (%) |
| RuCl--INVALID-LINK-- | Acetylenic Ketone | HCOOH/NEt₃ | High | 97 |
| RuCl(p-cymene)[(R,R)-Ts-DPEN] | α,β-Acetylenic Ketone | Isopropanol | >99 | 97 |
Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) |
| Candida antarctica Lipase B (CALB) | 1-Phenylethanol | Isopropenyl Acetate | Toluene | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase (PCL) | Aromatic Morita-Baylis-Hillman Acetates | Water (Hydrolysis) | Buffer/Acetone | ~50 | 92 | - |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 3-Pentyn-2-one
This protocol is based on established methods for the Noyori-type asymmetric transfer hydrogenation of ketones.[1]
Materials:
-
3-Pentyn-2-one
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.5-1 mol%) in the anhydrous solvent.
-
Add the 3-pentyn-2-one (1.0 equivalent) to the catalyst solution.
-
Add the formic acid/triethylamine mixture (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is based on general procedures for the enzymatic kinetic resolution of secondary alcohols using Candida antarctica lipase B.[2]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a flask containing the immobilized Candida antarctica lipase B, add the anhydrous organic solvent.
-
Add the racemic this compound (1.0 equivalent) to the mixture.
-
Add the acyl donor (0.5-0.6 equivalents) to initiate the reaction.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by GC or TLC to determine the conversion. Aim for approximately 50% conversion.
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-3-pentyn-2-ol from the acylated (R)-3-pentyn-2-ol acetate by flash column chromatography.
-
If desired, the (R)-3-pentyn-2-ol can be obtained by hydrolysis of the corresponding acetate.
-
Determine the enantiomeric excess of both the recovered alcohol and the ester by chiral GC or HPLC analysis.
Visualizations
Caption: Troubleshooting guide for low enantiomeric excess.
Caption: Workflow for asymmetric reduction of 3-pentyn-2-one.
Caption: Workflow for enzymatic kinetic resolution.
References
Technical Support Center: 3-Pentyn-2-ol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3-pentyn-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary reactive sites: the secondary alcohol (-OH group) and the internal alkyne (carbon-carbon triple bond). Reactions can be directed to one of these sites, or in some cases, both can be involved.
Q2: How can I selectively react with the hydroxyl group without affecting the alkyne?
A2: Reactions such as esterification and ether synthesis can be carried out under conditions that favor reaction at the hydroxyl group. Using mild reagents and controlled temperatures can prevent unintended side reactions at the alkyne.
Q3: What precautions should be taken when working with this compound?
A3: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Troubleshooting Guides
Oxidation of this compound to Pent-3-yn-2-one
The oxidation of the secondary alcohol in this compound yields the corresponding ketone, pent-3-yn-2-one. A common and mild method for this transformation is the Swern oxidation.
Experimental Protocol: Swern Oxidation
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 equivalents) in DCM to the cooled oxalyl chloride solution. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 45 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
After 10 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Table: Oxidation
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive or degraded oxidizing agent. 2. Insufficient equivalents of the oxidizing agent. 3. Reaction temperature is too low. | 1. Use a fresh bottle of the oxidizing agent. 2. Increase the equivalents of the oxidizing agent to 1.5-2.0. 3. After the addition of the alcohol, allow the reaction to warm slightly (e.g., to -60 °C) for a short period. |
| Formation of Side Products | 1. Over-oxidation to carboxylic acids (with stronger oxidants). 2. Reaction with the alkyne. | 1. Use a mild oxidizing agent like in the Swern or Dess-Martin periodinane oxidation. 2. Ensure the reaction conditions are not overly acidic or basic, which could promote alkyne hydration or other side reactions. |
| Difficult Product Isolation | 1. Emulsion formation during workup. 2. Co-elution of product with impurities during chromatography. | 1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Optimize the solvent system for column chromatography; a gradient elution might be necessary. |
Experimental Workflow: Swern Oxidation
Technical Support Center: Scaling Up 3-Pentyn-2-ol Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-pentyn-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent laboratory synthesis involves the nucleophilic addition of a propynyl group to acetaldehyde. This is typically achieved via a Grignard-type reaction where a propynyl magnesium halide is reacted with acetaldehyde, or by reacting a metalated propyne (e.g., lithiopropyne) with acetaldehyde.
Q2: What are the primary safety concerns when scaling up the production of this compound?
A2: The production of this compound involves several significant safety hazards. The final product is a flammable liquid and vapor.[1] The synthesis may involve highly reactive and pyrophoric reagents, such as Grignard reagents or organolithium compounds. Additionally, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, is essential. All operations should be conducted in a well-ventilated fume hood or a controlled reactor system.
Q3: How can I minimize the formation of impurities during the reaction?
A3: Impurity formation can be minimized by carefully controlling reaction parameters. Key strategies include:
-
Ensuring all reactants and solvents are anhydrous, as water will quench the organometallic reagents.
-
Maintaining a low reaction temperature to reduce the rate of side reactions.
-
Slow, controlled addition of the electrophile (acetaldehyde) to the nucleophile (propynyl Grignard or lithiated propyne) to prevent localized overheating and side reactions.
-
Using high-purity starting materials.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2] Recommended storage temperatures are typically between 2-8°C.[2]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Symptoms:
-
The final isolated yield is significantly lower than expected based on the stoichiometry of the reactants.
-
Analysis of the crude reaction mixture shows a large amount of unreacted starting materials or side products.
| Possible Cause | Proposed Solution |
| Moisture in Reaction | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reactants. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Grignard reactions are often initiated at 0°C and then allowed to warm to room temperature. Low temperatures may slow the reaction rate, while high temperatures can lead to side reactions. |
| Poor Quality of Grignard Reagent | Titrate the Grignard reagent before use to determine its exact concentration. Ensure the magnesium turnings used for its preparation are fresh and have a shiny surface. |
| Inefficient Mixing | In larger scale reactions, ensure adequate agitation to maintain a homogeneous mixture and prevent localized concentration gradients. |
Problem 2: Difficulty in Product Purification
Symptoms:
-
Co-distillation of the product with solvent or byproducts during purification.
-
The presence of persistent impurities in the final product, as determined by GC or NMR analysis.
| Possible Cause | Proposed Solution |
| Formation of Azeotropes | The product may form azeotropes with the solvent or byproducts, making simple distillation ineffective. Consider using fractional distillation with a high-efficiency column or exploring alternative purification methods like preparative chromatography. |
| Thermal Decomposition | This compound may be susceptible to decomposition at high temperatures. If using distillation, perform it under reduced pressure to lower the boiling point. |
| Incomplete Quenching | An incomplete quench of the reaction can leave reactive species that lead to impurity formation during workup and purification. Ensure the quenching agent (e.g., saturated aqueous ammonium chloride) is added slowly and with vigorous stirring until the reaction is complete. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Propyne (condensed)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings. Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the formation of ethylmagnesium bromide.
-
Propyne Addition: Cool the Grignard solution to 0°C and bubble condensed propyne gas through the solution. The propyne will react with the ethylmagnesium bromide to form propynylmagnesium bromide.
-
Reaction with Acetaldehyde: Slowly add a solution of freshly distilled acetaldehyde in anhydrous THF to the solution of propynylmagnesium bromide at 0°C with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Extract the product with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H8O | [1][3] |
| Molecular Weight | 84.12 g/mol | |
| Boiling Point | 138-140 °C | |
| Density | 0.900 g/mL at 20°C | |
| Flash Point | 54 °C | [2] |
| Hazard Statements | H226, H315, H319, H335 | [1] |
Visualizations
References
Validation & Comparative
Validating the Structure of 3-Pentyn-2-ol: A Comparative NMR Spectroscopic Guide
An in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectra of 3-pentyn-2-ol and its structural isomers, providing researchers, scientists, and drug development professionals with a definitive guide for structural verification.
This guide presents a comprehensive validation of the chemical structure of this compound through a detailed examination of its 1H and 13C NMR spectral data. By comparing these spectral features with those of its key structural isomers—2-pentyn-1-ol, 4-pentyn-2-ol, and 1-pentyn-3-ol—this document provides a clear and objective framework for unambiguous structural assignment. The data herein is supported by established spectral databases and is presented in a comparative format to highlight the unique spectroscopic signature of this compound.
Comparative NMR Data Analysis
The structural elucidation of this compound is definitively achieved by analyzing the chemical shifts (δ), signal multiplicities, and coupling constants (J) in its 1H and 13C NMR spectra. The following tables summarize the experimental data for this compound and its isomers, providing a basis for direct comparison.
Table 1: 1H NMR Spectral Data Comparison of Pentynol Isomers
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1 (CH3) | ~1.8 | Doublet | ~2.4 |
| H-2 (CH) | ~4.5 | Quartet of doublets | ~6.8, ~2.4 | |
| H-5 (CH3) | ~1.4 | Doublet | ~6.8 | |
| OH | Variable | Singlet | - | |
| 2-Pentyn-1-ol | H-1 (CH2) | ~4.2 | Triplet | ~2.2 |
| H-4 (CH2) | ~2.2 | Quartet | ~7.5 | |
| H-5 (CH3) | ~1.1 | Triplet | ~7.5 | |
| OH | Variable | Singlet | - | |
| 4-Pentyn-2-ol | H-1 (C≡CH) | ~2.0 | Triplet | ~2.7 |
| H-2 (CH) | ~3.9 | Sextet | ~6.3 | |
| H-3 (CH2) | ~2.4 | Doublet of triplets | ~6.3, ~2.7 | |
| H-5 (CH3) | ~1.3 | Doublet | ~6.3 | |
| OH | Variable | Singlet | - | |
| 1-Pentyn-3-ol | H-1 (C≡CH) | ~2.5 | Doublet | ~2.1 |
| H-3 (CH) | ~4.4 | Triplet | ~6.4 | |
| H-4 (CH2) | ~1.7 | Sextet | ~7.0 | |
| H-5 (CH3) | ~1.0 | Triplet | ~7.4 | |
| OH | Variable | Singlet | - |
Table 2: 13C NMR Spectral Data Comparison of Pentynol Isomers
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 (CH3) | ~3.3 |
| C-2 (CH) | ~58.0 | |
| C-3 (C≡) | ~83.0 | |
| C-4 (≡C) | ~79.0 | |
| C-5 (CH3) | ~23.0 | |
| 2-Pentyn-1-ol | C-1 (CH2) | ~51.0 |
| C-2 (C≡) | ~78.0 | |
| C-3 (≡C) | ~87.0 | |
| C-4 (CH2) | ~12.0 | |
| C-5 (CH3) | ~13.0 | |
| 4-Pentyn-2-ol | C-1 (C≡) | ~83.0 |
| C-2 (≡CH) | ~69.0 | |
| C-3 (CH2) | ~30.0 | |
| C-4 (CH) | ~66.0 | |
| C-5 (CH3) | ~23.0 | |
| 1-Pentyn-3-ol | C-1 (C≡) | ~85.0 |
| C-2 (≡CH) | ~72.0 | |
| C-3 (CH) | ~62.0 | |
| C-4 (CH2) | ~30.0 | |
| C-5 (CH3) | ~10.0 |
Structural Interpretation and Validation
The unique arrangement of functional groups in this compound gives rise to a distinct set of NMR signals that differentiate it from its isomers.
-
1H NMR Spectrum of this compound: The presence of a methyl group (H-5) adjacent to a methine proton (H-2) results in a characteristic doublet and quartet of doublets, respectively. The long-range coupling between the methyl group at the alkyne (H-1) and the methine proton (H-2) further confirms the connectivity.
-
13C NMR Spectrum of this compound: The chemical shifts of the two sp-hybridized carbons (C-3 and C-4) are characteristic of an internal alkyne. The positions of the methyl carbon (C-1) attached to the alkyne and the methyl carbon (C-5) attached to the alcohol-bearing carbon provide definitive evidence for the this compound structure.
In contrast, the isomeric structures exhibit different spectral patterns. For instance, 2-pentyn-1-ol, a primary alcohol, shows a triplet for the methylene protons adjacent to the hydroxyl group. 4-pentyn-2-ol and 1-pentyn-3-ol, both terminal alkynes, are distinguished by the presence of a signal for the acetylenic proton (C≡CH) in their 1H NMR spectra and the characteristic chemical shifts for a terminal alkyne in their 13C NMR spectra.
Experimental Workflow
The validation of the this compound structure using NMR spectroscopy follows a logical workflow, from sample preparation to spectral interpretation and comparison with alternative structures.
A Comparative Analysis of the Reactivity of 3-Pentyn-2-ol and Other Alkynols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-pentyn-2-ol with other structurally related alkynols, including propargyl alcohol, 1-pentyn-3-ol, and various butynols. This analysis is supported by a review of common alkynol reactions, detailed experimental protocols, and an examination of the steric and electronic factors that govern their reactivity.
Introduction to Alkynol Reactivity
Alkynols, organic compounds containing both a hydroxyl (-OH) and a carbon-carbon triple bond (C≡C) functional group, are versatile building blocks in organic synthesis. Their reactivity is characterized by the interplay between these two functional groups. The triple bond is susceptible to electrophilic and nucleophilic additions, as well as reduction, while the hydroxyl group can undergo oxidation, esterification, and substitution reactions. The position of these functional groups relative to each other and the substitution pattern on the carbon framework significantly influence the molecule's overall reactivity.
This compound is a secondary internal alkynol. Its reactivity profile is distinct from terminal alkynols like propargyl alcohol (prop-2-yn-1-ol) and its structural isomer, the secondary terminal alkynol 1-pentyn-3-ol. These differences are primarily dictated by steric hindrance around the reactive sites and the electronic effects of the substituent groups.
Comparative Reactivity in Key Transformations
The reactivity of this compound is best understood by comparing its behavior in several key chemical transformations against other alkynols.
Oxidation of the Hydroxyl Group
The oxidation of the secondary alcohol in this compound yields an α,β-alkynyl ketone (ynone). This transformation is a common and synthetically useful reaction.
Reactivity Comparison:
The rate and efficiency of oxidation are influenced by the steric accessibility of the hydroxyl group.
-
This compound vs. 1-Pentyn-3-ol: Both are secondary alcohols. However, the internal alkyne in this compound may present slightly more steric hindrance to the approach of an oxidizing agent compared to the terminal alkyne in 1-pentyn-3-ol. This difference is generally minimal for many common oxidants.
-
This compound vs. Propargyl Alcohol: Propargyl alcohol is a primary alcohol and is typically oxidized more readily than secondary alcohols like this compound to the corresponding aldehyde.
-
Steric Effects: More sterically hindered secondary alkynols, such as those with bulky substituents near the hydroxyl group, will react more slowly.
Table 1: Qualitative Comparison of Oxidation Reactivity
| Alkynol | Structure | Alcohol Type | Expected Relative Reactivity |
| Propargyl Alcohol | HC≡CCH₂OH | Primary | Highest |
| 1-Pentyn-3-ol | HC≡CCH(OH)CH₂CH₃ | Secondary (Terminal Alkyne) | High |
| This compound | CH₃C≡CCH(OH)CH₃ | Secondary (Internal Alkyne) | High |
| 3-Methyl-1-butyn-3-ol | HC≡CC(OH)(CH₃)₂ | Tertiary | Not applicable (no H on carbinol C) |
Experimental Protocol: Oxidation of a Secondary Alkynol with Manganese Dioxide
This protocol is a general procedure for the oxidation of secondary propargylic alcohols to the corresponding ynones using activated manganese dioxide (MnO₂), a mild and selective oxidizing agent.
Materials:
-
Secondary alkynol (e.g., this compound)
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
To a stirred solution of the secondary alkynol (1.0 eq) in dichloromethane (10-20 mL per gram of alcohol) is added activated MnO₂ (5-10 eq by weight).
-
The resulting black suspension is stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the MnO₂.
-
The filter cake is washed with several portions of dichloromethane.
-
The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude ynone.
-
The product can be further purified by column chromatography on silica gel or by distillation.
Expected Yields: Yields for this type of oxidation are typically in the range of 70-95%, depending on the specific substrate and the activity of the MnO₂.
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargylic alcohols to α,β-unsaturated carbonyl compounds.[1] For secondary internal alkynols like this compound, this rearrangement yields an α,β-unsaturated ketone.
Reactivity Comparison:
The facility of the Meyer-Schuster rearrangement is dependent on the stability of the intermediate propargyl carbocation.
-
This compound vs. 1-Pentyn-3-ol: Both are secondary alcohols. The carbocation formed from this compound is stabilized by two alkyl groups, while that from 1-pentyn-3-ol is stabilized by one alkyl group and a terminal alkyne. Generally, more substituted carbocations are more stable, suggesting that the rearrangement of this compound might proceed more readily under certain conditions.
-
Tertiary vs. Secondary Alkynols: Tertiary propargylic alcohols generally undergo the Meyer-Schuster rearrangement more readily than secondary ones due to the formation of a more stable tertiary carbocation.
Table 2: Qualitative Comparison of Meyer-Schuster Rearrangement Reactivity
| Alkynol | Structure | Alcohol Type | Expected Relative Reactivity |
| 3-Methyl-1-butyn-3-ol | HC≡CC(OH)(CH₃)₂ | Tertiary | Highest |
| This compound | CH₃C≡CCH(OH)CH₃ | Secondary (Internal Alkyne) | High |
| 1-Pentyn-3-ol | HC≡CCH(OH)CH₂CH₃ | Secondary (Terminal Alkyne) | Moderate to High |
| Propargyl Alcohol | HC≡CCH₂OH | Primary | Low (less favorable carbocation) |
Experimental Protocol: Gold(I)-Catalyzed Meyer-Schuster Rearrangement
Modern protocols often employ transition metal catalysts, such as gold(I) complexes, to effect the rearrangement under milder conditions than traditional strong acids.
Materials:
-
Propargylic alcohol (e.g., this compound)
-
Gold(I) catalyst (e.g., Ph₃PAuCl/AgOTf)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the propargylic alcohol (1.0 eq) in dichloromethane is added the gold(I) catalyst (1-5 mol%).
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered through a short plug of silica gel to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the α,β-unsaturated ketone.
Nicholas Reaction
The Nicholas reaction involves the stabilization of a propargylic cation by complexation with dicobalt octacarbonyl (Co₂(CO)₈), allowing for the subsequent addition of a nucleophile.[2] This reaction is particularly useful for the formation of C-C bonds at the propargylic position.
Reactivity Comparison:
The rate of the Nicholas reaction is primarily dependent on the ease of formation and stability of the cobalt-complexed propargylic cation.
-
This compound vs. 1-Pentyn-3-ol: The stability of the cobalt-complexed cation follows similar trends to the uncomplexed carbocation in the Meyer-Schuster rearrangement. Therefore, the cation derived from this compound is expected to be slightly more stable.
-
Steric Effects: The steric bulk of the nucleophile and the alkynol can influence the rate of the nucleophilic addition step.
Experimental Protocol: Nicholas Reaction with a Secondary Propargylic Alcohol
Materials:
-
Propargylic alcohol (e.g., this compound)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dichloromethane (CH₂Cl₂)
-
Lewis acid (e.g., BF₃·OEt₂)
-
Nucleophile (e.g., a silyl enol ether)
-
Oxidizing agent (e.g., ceric ammonium nitrate, CAN)
Procedure:
-
Complexation: To a solution of the propargylic alcohol (1.0 eq) in dichloromethane is added Co₂(CO)₈ (1.1 eq). The mixture is stirred at room temperature until the complexation is complete (monitored by TLC).
-
Cation Formation and Nucleophilic Attack: The reaction mixture is cooled to -78 °C, and the Lewis acid (1.2 eq) is added, followed by the nucleophile (1.5 eq). The mixture is stirred at low temperature.
-
Workup: The reaction is quenched with saturated aqueous NaHCO₃. The organic layer is separated, dried, and concentrated.
-
Decomplexation: The crude cobalt complex is dissolved in acetone and treated with an oxidizing agent like CAN at 0 °C to room temperature to liberate the alkyne product.
-
Purification: The product is purified by column chromatography.
Reduction of the Alkyne
The triple bond of alkynols can be reduced to either an alkene or an alkane, depending on the reaction conditions.
Reactivity Comparison:
-
Internal vs. Terminal Alkynes: The reactivity of the alkyne towards reduction is generally similar for internal and terminal alkynes. However, the stereochemical outcome of partial reduction is a key difference.
-
This compound (Internal): Partial reduction with Lindlar's catalyst will yield the corresponding (Z)-alkenol, while dissolving metal reduction (e.g., Na/NH₃) will give the (E)-alkenol.
-
1-Pentyn-3-ol (Terminal): Partial reduction will primarily yield the corresponding 1-penten-3-ol.
-
-
Steric Hindrance: Significant steric bulk around the triple bond can hinder the approach of the catalyst and slow down the rate of reduction.
Table 3: Products of Partial Reduction of Alkynols
| Alkynol | Reducing Agent | Major Product |
| This compound | H₂, Lindlar's Catalyst | (Z)-3-Penten-2-ol |
| This compound | Na, NH₃ | (E)-3-Penten-2-ol |
| 1-Pentyn-3-ol | H₂, Lindlar's Catalyst | 1-Penten-3-ol |
Experimental Protocol: Partial Reduction with Lindlar's Catalyst
Materials:
-
Alkynol (e.g., this compound)
-
Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead)
-
Hydrogen gas (H₂)
-
Solvent (e.g., methanol, ethyl acetate)
Procedure:
-
The alkynol is dissolved in the chosen solvent in a flask equipped with a stir bar.
-
Lindlar's catalyst (5-10% by weight of the alkynol) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The reaction is monitored by GC or TLC to follow the disappearance of the starting material and the formation of the alkene. The reaction should be stopped once the starting material is consumed to avoid over-reduction to the alkane.
-
Upon completion, the mixture is filtered through Celite® to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude alkenol, which can be purified if necessary.
Conclusion
The reactivity of this compound is representative of a secondary, internal alkynol. Its behavior in key chemical transformations is governed by a combination of electronic and steric factors. Compared to terminal alkynols like 1-pentyn-3-ol and propargyl alcohol, this compound exhibits subtle but important differences in reactivity, particularly in reactions involving the formation of carbocation intermediates and the stereochemical outcome of partial reduction. A thorough understanding of these differences, as outlined in this guide, is crucial for the strategic design of synthetic routes in pharmaceutical and materials science research. The provided experimental protocols offer a starting point for the practical application of these transformations in the laboratory.
References
A Comparative Guide to the Determination of Enantiomeric Excess of 3-Pentyn-2-ol
The primary methods for determining the enantiomeric excess of chiral alcohols include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.[1] Each of these techniques offers distinct advantages and is suited to different experimental constraints and sample characteristics.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of 3-pentyn-2-ol depends on factors such as sample volatility, availability of instrumentation, and the need for high-throughput analysis. The following table summarizes the key features of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2] | High accuracy and precision; applicable to a wide range of compounds; both analytical and preparative separations are possible.[1] | Method development can be time-consuming; requires specialized and often expensive chiral columns.[3] | Moderate to High |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase.[4] | High resolution and sensitivity; suitable for volatile and thermally stable compounds. | Limited to volatile compounds; derivatization may be required to increase volatility. | High |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinguishable signals in the NMR spectrum.[5] | Rapid analysis; provides structural information; can be used to determine absolute configuration.[6] | Requires chemical derivatization, which must proceed to completion to avoid kinetic resolution; potential for signal overlap.[1] | Moderate |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to separate NMR signals for the enantiomers.[7] | No covalent modification of the analyte is required; sample can be recovered unchanged.[8] | The magnitude of the chemical shift difference can be small; may require higher concentrations of the analyte and solvating agent. | Moderate |
Experimental Protocols
The following sections provide detailed experimental protocols for the determination of enantiomeric excess of chiral alcohols. These are generalized procedures and should be optimized for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. For alcohols, polysaccharide-based CSPs are often effective.[2]
Experimental Protocol (General for Chiral Alcohols):
-
Column Selection: A polysaccharide-based chiral column, such as one coated with derivatives of cellulose or amylose, is a good starting point.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve good separation.
-
Sample Preparation: Dissolve a small amount of the this compound sample (e.g., 1 mg) in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[1]
-
HPLC Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detector at a wavelength where this compound has some absorbance (likely in the low UV range due to the alkyne functionality) or a Refractive Index (RI) detector if UV absorbance is insufficient.
-
-
Data Analysis:
-
Inject a racemic standard of this compound to determine the retention times of the two enantiomers.
-
Inject the sample and integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.[9]
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, chiral GC is an excellent method for determining enantiomeric excess.
Experimental Protocol (General for Volatile Chiral Alcohols):
-
Column Selection: A capillary column with a chiral stationary phase, often based on cyclodextrin derivatives, is commonly used.[4]
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: Typically 200-250 °C.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium or hydrogen at an optimized flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 150-200 °C) at a rate of 2-10 °C/min to ensure good separation.[1]
-
-
Data Analysis:
-
Inject a racemic standard to identify the retention times of the enantiomers.
-
Inject the sample and determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the peak areas as described for HPLC.
-
NMR Spectroscopy with Mosher's Acid Derivatization
This method involves the conversion of the enantiomeric alcohols into diastereomeric esters using a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[5][6] The resulting diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for quantification.
Experimental Protocol (Mosher Ester Formation):
-
Reagents: (R)- and (S)-Mosher's acid chloride, the chiral alcohol sample, a deuterated solvent (e.g., CDCl₃), and a non-nucleophilic base (e.g., pyridine or DMAP).
-
Procedure:
-
In an NMR tube, dissolve the this compound sample (e.g., 5 mg) in approximately 0.6 mL of deuterated chloroform.
-
Add a slight excess (e.g., 1.1 equivalents) of enantiomerically pure (R)-Mosher's acid chloride.
-
Add a small amount of pyridine to catalyze the reaction and scavenge the HCl byproduct.[1]
-
Allow the reaction to proceed to completion, which can be monitored by TLC or NMR.
-
Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric esters. In the ¹⁹F NMR spectrum, the -CF₃ group of each diastereomer will typically appear as a singlet, and the integration of these two signals can be used to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original alcohol.[10]
-
-
Data Analysis:
-
Calculate the enantiomeric excess from the integration values of the diastereomer signals.
-
Workflow for Enantiomeric Excess Determination
The following diagram illustrates a general workflow for determining the enantiomeric excess of a chiral alcohol such as this compound.
Caption: General workflow for the determination of enantiomeric excess of a chiral alcohol.
Alternative Chiral Compounds for Comparison
While direct data for this compound is limited, the methodologies described are broadly applicable to a range of chiral alcohols. For method development and validation, researchers can utilize commercially available chiral alcohols with structural similarities as standards.
| Compound | Structure | Relevance |
| 3-Butyn-2-ol | CH₃C≡CCH(OH)CH₃ | Structurally very similar, differing by only one methyl group. Methods developed for 3-butyn-2-ol are highly likely to be adaptable to this compound.[11] |
| 1-Phenyl-2-propyn-1-ol | C₆H₅CH(OH)C≡CH | An alkynyl alcohol that provides a good model for optimizing methods for compounds containing both a hydroxyl group and a carbon-carbon triple bond. |
| Secondary Alcohols (general) | R-CH(OH)-R' | A broad class of compounds for which extensive literature on ee determination exists, providing a wealth of starting points for method optimization.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Enantiomeric Excess via 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Properties of (R)- and (S)-3-pentyn-2-ol
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Data
In the realm of stereochemistry, the differentiation of enantiomers is a critical task, particularly in the pharmaceutical industry where the physiological effects of mirror-image isomers can vary dramatically. This guide provides a comprehensive comparison of the spectroscopic data for (R)-3-pentyn-2-ol and (S)-3-pentyn-2-ol. As will be demonstrated, under standard achiral spectroscopic conditions, these enantiomers are indistinguishable. This fundamental principle underscores the necessity of specialized chiral techniques for their differentiation.
The Indistinguishable Nature of Enantiomers in Achiral Spectroscopy
Enantiomers, by definition, possess identical physical and chemical properties in an achiral environment. This principle extends to their interaction with electromagnetic radiation, resulting in identical spectra from common spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The (R) and (S) enantiomers of 3-pentyn-2-ol will produce superimposable spectra when analyzed using these standard methods.
It is only when a chiral environment is introduced that the spectroscopic equivalence of enantiomers is broken. This can be achieved through the use of a chiral solvent, a chiral derivatizing agent, or a chiral shift reagent in NMR spectroscopy, which will be discussed in a later section.
Spectroscopic Data for this compound (Achiral)
The following tables summarize the expected spectroscopic data for this compound, which applies to both the (R) and (S) enantiomers as well as the racemic mixture.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3400 (broad) | O-H stretch (alcohol) | Strong |
| ~2980-2850 | C-H stretch (alkane) | Medium |
| ~2250 | C≡C stretch (alkyne) | Weak |
| ~1100 | C-O stretch (secondary alcohol) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectral Data (Typical values in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.4 | Quartet | 1H | CH-OH |
| ~2.5 | Singlet | 1H | OH |
| ~1.8 | Doublet | 3H | ≡C-CH₃ |
| ~1.4 | Doublet | 3H | CH(OH)-CH₃ |
¹³C NMR Spectral Data (Typical values in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~85 | C ≡C-CH₃ |
| ~80 | ≡C -CH₃ |
| ~60 | C H-OH |
| ~25 | CH(OH)-C H₃ |
| ~5 | ≡C-C H₃ |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides the exact mass of the molecule and its fragments, confirming the elemental composition.
| m/z | Formula | Assignment |
| 84.0575 | [C₅H₈O]⁺ | Molecular Ion (M⁺) |
| 69.0340 | [C₄H₅O]⁺ | [M - CH₃]⁺ |
| 55.0548 | [C₄H₇]⁺ | [M - OH]⁺ |
| 43.0184 | [C₂H₃O]⁺ | [M - C₃H₅]⁺ |
Differentiating Enantiomers: The Role of Chiral NMR Spectroscopy
To distinguish between (R)- and (S)-3-pentyn-2-ol, it is necessary to employ a chiral environment in NMR spectroscopy. This is typically achieved by adding a chiral shift reagent or a chiral derivatizing agent. These reagents form diastereomeric complexes with the enantiomers, which are no longer mirror images and thus have different NMR spectra. For instance, the signals for the protons and carbons near the chiral center will appear at different chemical shifts for the (R) and (S) enantiomers in the presence of the chiral agent.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Protocol for Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required compared to ¹H NMR.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Protocol for Acquiring FT-IR Spectra of Liquids
-
Sample Preparation: For a neat liquid sample, place a single drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Place the salt plate assembly in the sample holder of the FT-IR spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Protocol for Acquiring High-Resolution Mass Spectra
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: The ions are then transferred to a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) which separates the ions based on their mass-to-charge ratio with high accuracy.
-
Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value. The resulting high-resolution mass spectrum allows for the determination of the elemental composition of the molecular ion and its fragments.
Visualizing the Concepts
To further clarify the relationship between enantiomers and their spectroscopic properties, as well as the general workflow for spectroscopic analysis, the following diagrams are provided.
Caption: Enantiomers yield identical spectra under achiral conditions but different spectra in a chiral environment.
Caption: A generalized workflow for obtaining and interpreting spectroscopic data.
A Comparative Guide to the Characterization of 3-Pentyn-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of 3-pentyn-2-ol and its derivatives. It is designed to assist researchers in understanding the key physicochemical properties, synthetic methodologies, and potential biological activities of this class of compounds. The information presented is collated from various scientific sources to provide a comprehensive and objective resource.
Physicochemical Properties
This compound is a secondary alcohol containing a carbon-carbon triple bond. Its derivatives are formed by substitution at various positions, leading to a range of compounds with differing properties. The table below summarizes key physicochemical data for this compound and a selection of its simple derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n20/D) |
| This compound | C₅H₈O | 84.12 | 138-140 | 0.900 | 1.448 |
| (2R)-3-Pentyn-2-ol | C₅H₈O | 84.118[1] | Not available | Not available | Not available |
| 5-Chloro-3-pentyn-2-ol | C₅H₇ClO | 118.56 | Not available | Not available | Not available |
| 2-Methyl-3-pentyn-2-ol | C₆H₁₀O | 98.14 | Not available | Not available | Not available |
Spectroscopic Characterization
The characterization of this compound derivatives relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the hydroxyl (-OH) and alkyne (C≡C) functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon skeleton and the chemical environment of the protons. Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compounds.
Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methods. A general and reliable method involves the reaction of an appropriate Grignard reagent with an α,β-unsaturated aldehyde, such as crotonaldehyde.
General Synthesis of a this compound Derivative (Example: 3-Penten-2-ol)
This procedure is adapted from a verified method for the synthesis of the related compound, 3-penten-2-ol, and can be modified for the synthesis of this compound derivatives.
Materials:
-
Magnesium turnings
-
Dry ether
-
Methyl halide (e.g., methyl chloride)
-
Crotonaldehyde (or other suitable α,β-unsaturated aldehyde/ketone)
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place magnesium turnings and dry ether under an inert atmosphere (e.g., argon or nitrogen). Cool the flask in an ice bath. Slowly add a solution of the methyl halide in dry ether to the stirred magnesium suspension. The reaction is initiated, and the mixture is stirred until most of the magnesium has reacted.
-
Addition to Carbonyl Compound: To the freshly prepared Grignard reagent, add a solution of the α,β-unsaturated aldehyde (e.g., crotonaldehyde) in dry ether dropwise while maintaining cooling and vigorous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.
-
Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to decompose the magnesium complex. Separate the ethereal layer.
-
Extraction and Purification: Extract the aqueous layer with two portions of ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the ether by distillation. The crude product can then be purified by fractional distillation under reduced pressure.
Biological Activity: A Comparative Look at Related Propargyl Alcohols
While specific comparative biological data for a series of this compound derivatives is limited in the current literature, studies on structurally related aromatic homopropargyl alcohols provide valuable insights into their potential as antimicrobial agents. The following table summarizes the minimal inhibitory concentration (MIC) of several aromatic homopropargyl alcohols against Gram-positive and Gram-negative bacteria. This data suggests that the nature of the substituent on the aromatic ring significantly influences the antibacterial activity.
| Compound | R Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1 | H | >100 | >100 |
| 2 | 4-CH₃ | 50 | 100 |
| 3 | 4-OCH₃ | 25 | 50 |
| 4 | 4-Cl | 12.5 | 25 |
| 5 | 4-NO₂ | 6.25 | 12.5 |
Data adapted from a study on aromatic homopropargyl alcohols and should be considered indicative for the potential of substituted propargyl alcohols.
Potential Mechanism of Antibacterial Action
The mechanism of action for the antibacterial properties of alkynyl alcohols is not fully elucidated. However, research on more complex molecules containing alkynyl moieties, such as alkynyl bisbenzimidazoles, suggests a potential dual mechanism of action against bacteria.[2][3] This proposed mechanism involves both the inhibition of DNA synthesis and the disruption of the bacterial cell membrane integrity.
Below is a conceptual diagram illustrating this proposed dual-action mechanism.
Caption: Proposed dual-action antibacterial mechanism of alkynyl alcohols.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a typical experimental workflow for the synthesis and characterization of a this compound derivative.
Caption: A typical workflow for synthesizing and characterizing derivatives.
References
A Comparative Guide to Catalysts for the Synthesis of 3-Pentyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-pentyn-2-ol, a valuable chiral propargylic alcohol, is a critical step in the preparation of various pharmaceutical intermediates and complex organic molecules. The selection of an appropriate catalytic system is paramount to achieving high yield, selectivity, and, where required, enantiopurity. This guide provides a comparative analysis of prominent catalytic methodologies for the synthesis of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic approaches for the synthesis of this compound, offering a direct comparison of their efficacy.
| Catalytic Method | Catalyst/Reagent | Substrates | Yield (%) | Selectivity/ee (%) | Reaction Conditions |
| Asymmetric Alkynylation | (S,S)-ProPhenol / Me₂Zn | Propyne, Acetaldehyde | 78 | 86 (ee) | Toluene, -20 °C, 1 h |
| Grignard Reaction | Propynylmagnesium Bromide | Acetaldehyde | 81-86 (est.) | N/A | Diethyl ether, 0 °C to RT, ~3 h |
| Reduction of 3-Pentyn-2-one | |||||
| - Luche Reduction | NaBH₄ / CeCl₃·7H₂O | 3-Pentyn-2-one | ~90-95 (est.) | High (1,2-reduction) | Methanol, -78 °C to 0 °C, ~2.5 h |
| - Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum Isopropoxide | 3-Pentyn-2-one, Isopropanol | High | High | Toluene, Reflux |
| Biocatalytic Deracemization | Nocardia fusca (whole cells) | (RS)-3-Pentyn-2-ol | High | >99 (ee) for (R) | Phosphate buffer, Glucose, rt |
Detailed Experimental Protocols
Asymmetric Alkynylation of Acetaldehyde
This method facilitates the direct enantioselective synthesis of this compound. The use of a chiral ligand complexed with a metal alkyl affords the desired product with high enantiomeric excess.
Catalyst System: (S,S)-ProPhenol ligand with dimethylzinc.
Experimental Procedure: A solution of the (S,S)-ProPhenol ligand (0.04 mmol) in anhydrous toluene (0.3 mL) is prepared in a flame-dried flask under an inert atmosphere. The solution is cooled to 0 °C, and a solution of dimethylzinc (1.2 M in toluene, 0.5 mL) is added dropwise. The mixture is stirred for 25 minutes at 0 °C. The reaction is then cooled to -20 °C. Acetaldehyde (0.8 mmol) is added slowly over 30 minutes. The reaction is stirred for an additional hour at -20 °C. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]
Grignard Reaction
A classic and high-yielding method for the formation of alcohols. This procedure is adapted from the synthesis of a structurally similar alcohol.
Reagents: Propynylmagnesium bromide and acetaldehyde.
Experimental Procedure: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, a solution of propynylmagnesium bromide in diethyl ether is prepared. The solution is cooled to 0 °C in an ice bath. A solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude this compound is then purified by fractional distillation.
Selective Reduction of 3-Pentyn-2-one
The reduction of the ketone precursor, 3-pentyn-2-one, offers another route to this compound. High selectivity for the reduction of the carbonyl group over the alkyne is crucial.
This method is highly effective for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.
Reagents: Sodium borohydride (NaBH₄) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O).
Experimental Procedure: A solution of 3-pentyn-2-one (1.0 equivalent) and cerium(III) chloride heptahydrate (1.0 equivalent) in methanol is prepared in a round-bottom flask and stirred at room temperature until the cerium salt dissolves. The solution is cooled to -78 °C in a dry ice/acetone bath. Sodium borohydride (1.1 equivalents) is added portion-wise over 10-15 minutes. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 30 minutes. The reaction is quenched by the addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[2]
A chemoselective reduction using an aluminum alkoxide catalyst and a sacrificial alcohol.
Catalyst System: Aluminum isopropoxide in isopropanol.
Experimental Procedure: To a solution of 3-pentyn-2-one (1.0 equivalent) in anhydrous toluene, aluminum isopropoxide (0.3 equivalents) is added. The mixture is heated to reflux, and isopropanol is used as the solvent and hydride source. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched by the addition of dilute hydrochloric acid. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by distillation.
Biocatalytic Deracemization
This enzymatic approach allows for the stereoinversion of a racemic mixture of this compound to yield the enantiopure (R)-enantiomer.
Catalyst: Whole cells of Nocardia fusca.
Experimental Procedure: Wet cells of Nocardia fusca are suspended in a potassium phosphate buffer (pH 8.0). To this suspension, (RS)-3-pentyn-2-ol is added. Glucose (as a co-substrate for cofactor regeneration) and NADP⁺ are also added to the mixture. The reaction is incubated at room temperature with gentle agitation. The progress of the stereoinversion is monitored by chiral GC or HPLC. Upon completion, the cells are removed by centrifugation, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated to yield the enantioenriched (R)-3-pentyn-2-ol, which can be further purified by chromatography.
References
A Researcher's Guide to Cross-Referencing 3-Pentyn-2-ol Spectral Data
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on cross-referencing the spectral data of 3-pentyn-2-ol with established databases. It includes a summary of key spectral data, a comparison of public spectral databases, and detailed experimental protocols for acquiring such data.
Spectral Data of this compound
The following table summarizes the key spectral data for this compound, a crucial step in its identification and characterization. This data has been compiled from various spectral databases.
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data available, specific shifts can be found in databases like SpectraBase.[1] |
| ¹³C NMR | Data available, specific shifts can be found in databases like SpectraBase.[1] |
| Infrared (IR) Spectroscopy | Gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[2] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available.[3] |
Comparison of Public Spectral Databases
Choosing the right database is critical for accurate and efficient cross-referencing. Below is a comparison of some of the most widely used public spectral databases.
| Database | Hosting Institution | Types of Spectra Available | Key Features |
| Spectral Database for Organic Compounds (SDBS) | National Institute of Advanced Industrial Science and Technology (AIST), Japan | ¹H NMR, ¹³C NMR, MS, IR, Raman, ESR.[4][5] | Free online access, searchable database with approximately 34,000 organic compounds.[4] Allows for reverse searches based on spectral peak values.[4] |
| NIST Chemistry WebBook | National Institute of Standards and Technology (NIST), USA | IR, Mass Spectrum, and other physical properties.[2][3] | Provides access to a wide range of chemical and physical data for numerous compounds. |
| PubChem | National Institutes of Health (NIH), USA | ¹H NMR, ¹³C NMR, IR, MS, and other data.[1] | An extensive database of chemical molecules and their activities against biological assays. Integrates spectral information with chemical and physical properties, safety and hazards, and literature.[1] |
Experimental Protocols
Accurate spectral data acquisition is fundamental. The following are generalized protocols for the key spectroscopic techniques discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of molecules.
-
Sample Preparation :
-
Accurately weigh between 5 to 20 mg of the this compound sample for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be needed.[6]
-
Choose a suitable deuterated solvent that completely dissolves the compound, such as CDCl₃ for nonpolar organic compounds.[6]
-
Dissolve the sample in approximately 0.6 mL of the deuterated solvent. Gentle vortexing or sonication can aid dissolution.[6]
-
Carefully transfer the solution into a clean NMR tube to a height of 4.0 to 5.0 cm, avoiding air bubbles.[6]
-
Clean the outside of the NMR tube with a lint-free tissue and ethanol before placing it in the spectrometer.[6]
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
The spectrometer will lock onto the deuterium signal from the solvent to stabilize the magnetic field.[6]
-
The magnetic field is then shimmed to improve its homogeneity and enhance spectral resolution.[6]
-
The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[6]
-
Set the acquisition parameters (e.g., number of scans, spectral width) and start the experiment.[6]
-
2. Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[7][8]
-
Sample Preparation (Liquid Sample) :
-
Data Acquisition :
3. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.[10]
-
Sample Preparation :
-
Protocols for sample preparation can vary depending on the specific type of mass spectrometry and the sample itself.[11]
-
For a typical workflow, the sample is first prepared, which may involve cell lysis and protein denaturation if working with biological samples.[11]
-
For small molecules like this compound, the sample is typically dissolved in a suitable volatile solvent.
-
The prepared sample is then introduced into the mass spectrometer.
-
-
Data Acquisition :
-
The molecules in the sample are ionized, for example, by electron ionization (EI).
-
The resulting ions are separated based on their mass-to-charge ratio by an analyzer.
-
A detector measures the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio.
-
Workflow for Spectral Data Cross-Referencing
The following diagram illustrates the logical workflow for identifying an unknown compound by cross-referencing its spectral data with database entries.
Caption: Workflow for compound identification via spectral data cross-referencing.
References
- 1. This compound | C5H8O | CID 141344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Experimental Design [web.mit.edu]
- 9. webassign.net [webassign.net]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Biological Potential of 3-Pentyn-2-ol and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the biological activity of 3-pentyn-2-ol and its structural analogs. Notably, publicly available research on the specific biological effects of this compound is exceptionally limited. Consequently, this document outlines the known biological activities of structurally related small-chain alkynols and proposes a framework for the systematic evaluation of this compound's potential pharmacological profile. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into this understudied chemical entity.
Introduction
This compound is a secondary alcohol containing a carbon-carbon triple bond, a functional group known as an alkyne. While the individual alcohol and alkyne moieties are common in biologically active molecules, the specific combination in a small molecule like this compound has not been extensively studied. The presence of the alkynyl group introduces rigidity and unique electronic properties that could confer interesting pharmacological activities. This guide will explore the potential biological activities of this compound by drawing comparisons with analogous short-chain alcohols and alkynols and will propose detailed experimental protocols for its investigation.
Comparative Analysis of Biological Activity
Due to the scarcity of direct experimental data for this compound, this section presents a comparative table that includes known data for related short-chain alcohols and a hypothesized profile for this compound based on general toxicological principles of similar compounds.
Table 1: Comparative Biological Activity of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known/Hypothesized Biological Activity | Supporting Experimental Data (IC50/EC50, etc.) |
| This compound | C₅H₈O | 84.12 | Hypothesized: Cytotoxicity at high concentrations, potential for neuroactivity. | No data available. |
| Ethanol | C₂H₆O | 46.07 | Cytotoxicity, neuroactivity (depressant), induction of oxidative stress. | Cell viability assays (e.g., MTT) show dose-dependent cytotoxicity. |
| Propargyl Alcohol | C₃H₄O | 56.06 | High toxicity, skin and eye irritant. Used as a precursor in pharmaceutical synthesis. | Primarily toxicological data available. |
| 1-Ethynylcyclohexanol | C₈H₁₂O | 124.18 | Sedative, anticonvulsant, and muscle relaxant effects. | No quantitative pharmacological data readily available. |
Proposed Experimental Protocols for this compound
To elucidate the biological activity of this compound, a systematic series of in vitro and in vivo experiments are necessary. The following protocols are proposed as a starting point for investigation.
In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic effects of this compound on various cell lines.
Methodology: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells will be seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells will be treated with increasing concentrations of this compound (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) will be included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability will be expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) will be calculated.
Antimicrobial Activity Screening
Objective: To evaluate the potential antimicrobial properties of this compound.
Methodology: Broth Microdilution Method
-
Microorganism Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) will be used.
-
Preparation of Inoculum: Bacterial and fungal strains will be cultured overnight, and the inoculum will be standardized to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth.
-
Serial Dilution: this compound will be serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.
-
Inoculation: Each well will be inoculated with the standardized microbial suspension.
-
Incubation: The plates will be incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC will be determined as the lowest concentration of this compound that visibly inhibits microbial growth.
Potential Signaling Pathway Involvement
Based on the known mechanisms of cytotoxicity for short-chain alcohols, this compound could potentially disrupt cellular functions through various pathways. A generalized workflow for investigating these effects is presented below.
Caption: Proposed workflow for investigating the cytotoxic mechanisms of this compound.
Conclusion and Future Directions
The biological activity of this compound remains a largely unexplored area of research. Based on the chemical properties of its functional groups and the known effects of analogous compounds, it is plausible that this compound possesses cytotoxic and potentially neuroactive properties. The experimental protocols and conceptual framework provided in this guide offer a clear path for future investigations. Systematic screening of this compound and a library of its analogs against a diverse panel of biological targets is warranted to uncover any potential therapeutic applications or toxicological risks associated with this class of compounds. Such studies will be crucial in filling the current knowledge gap and could lead to the development of novel chemical probes or therapeutic agents.
A Comparative Guide to the Properties of 3-Pentyn-2-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimental properties of 3-pentyn-2-ol and its structural isomers: 4-pentyn-2-ol, 1-pentyn-3-ol, and 3-pentyn-1-ol. The data presented is intended to be a valuable resource for researchers in chemistry and drug development, offering insights into the physical and spectral characteristics of these alkynol compounds.
Physicochemical Properties: A Comparative Analysis
The following table summarizes the key theoretical and experimentally determined physicochemical properties of this compound and its selected isomers. These properties are fundamental in understanding the behavior of these compounds in various experimental and biological systems.
| Property | This compound | 4-Pentyn-2-ol | 1-Pentyn-3-ol | 3-Pentyn-1-ol |
| Molecular Formula | C₅H₈O | C₅H₈O | C₅H₈O | C₅H₈O |
| Molecular Weight ( g/mol ) | 84.12 | 84.12 | 84.12 | 84.12 |
| Boiling Point (°C) (Experimental) | 138-140[1][2] | 126-127 | Not Found | 154-157[3][4] |
| Boiling Point (°C) (Predicted) | 141.39 | 126.55 | Not Found | Not Found |
| Density (g/mL) (Experimental) | 0.900 @ 20°C[1][2] | 0.892 @ 25°C | 0.975 @ 25°C[5] | 0.912 @ 25°C[3][4] |
| Refractive Index (n20/D) (Experimental) | 1.448[1][2] | 1.438 | 1.434[5] | 1.456[3][4] |
| pKa (Predicted) | 13.21 ± 0.20[5] | Not Found | Not Found | Not Found |
| Flash Point (°C) (Experimental) | 54[1] | Not Found | 29[5] | Not Found |
Spectral Properties: A Comparative Overview
Spectroscopic data is crucial for the structural elucidation and identification of organic compounds. Below is a comparison of the key spectral features of this compound and its isomers.
| Spectral Data | This compound | 4-Pentyn-2-ol | 1-Pentyn-3-ol | 3-Pentyn-1-ol |
| IR Spectroscopy (cm⁻¹) | O-H stretch: ~3370 (broad), C≡C stretch: ~2250, C-O stretch: ~1020 | ≡C-H stretch: ~3300, O-H stretch: ~3350 (broad), C≡C stretch: ~2120, C-O stretch: ~1060 | ≡C-H stretch: ~3300, O-H stretch: ~3350 (broad), C≡C stretch: ~2110, C-O stretch: ~1020 | O-H stretch: ~3350 (broad), C≡C stretch: ~2250, C-O stretch: ~1020 |
| ¹H NMR (ppm, CDCl₃) | -OH: variable, -CH(OH): ~4.4 (q), -C≡C-CH₃: ~1.8 (d), -CH(OH)CH₃: ~1.3 (d) | -OH: variable, -CH(OH): ~3.8 (m), -CH₂-: ~2.3 (m), ≡C-H: ~2.0 (t), -CH(OH)CH₃: ~1.2 (d) | -OH: variable, -CH(OH): ~4.3 (t), ≡C-H: ~2.4 (d), -CH₂-: ~1.7 (m), -CH₃: ~1.0 (t) | -OH: variable, -OCH₂-: ~3.7 (t), -CH₂-C≡C: ~2.4 (qt), -C≡C-CH₃: ~1.8 (t) |
| ¹³C NMR (ppm, CDCl₃) | -CH(OH): ~58, -C≡C- (2C): ~80, 82, -C≡C-CH₃: ~3, -CH(OH)CH₃: ~24 | -CH(OH): ~65, -C≡C-H: ~83, -C≡C-H: ~69, -CH₂-: ~45, -CH(OH)CH₃: ~22 | -CH(OH): ~62, -C≡C-H: ~86, -C≡C-H: ~72, -CH₂-: ~31, -CH₃: ~10 | -OCH₂-: ~61, -C≡C- (2C): ~78, 80, -CH₂-C≡C: ~23, -C≡C-CH₃: ~3 |
Note: NMR chemical shifts (δ) are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Detailed experimental protocols for the determination of all cited properties were not available in the public domain. The following are generalized, standard procedures for these types of measurements.
Boiling Point Determination (Capillary Method)
-
A small amount of the liquid sample is placed in a small-diameter test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is then attached to a thermometer and heated in a controlled manner using a heating block or an oil bath.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Infrared (IR) Spectroscopy
-
A background spectrum of the empty sample holder (e.g., ATR crystal or salt plates) is recorded.
-
A small drop of the neat liquid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
The sample is scanned with infrared radiation over the range of approximately 4000 to 400 cm⁻¹.
-
The resulting spectrum of absorbance or transmittance versus wavenumber is recorded and analyzed for characteristic functional group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
A small amount of the sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The NMR tube is placed in the NMR spectrometer.
-
For ¹H NMR, the sample is irradiated with a short radiofrequency pulse, and the resulting free induction decay (FID) is recorded and Fourier-transformed to obtain the spectrum.
-
For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum.
-
The resulting spectra are then processed and analyzed to determine the chemical shifts, coupling constants, and integration of the signals, which provide information about the molecular structure.
Signaling Pathway Involvement
There is currently no significant scientific literature available to suggest the direct involvement of this compound or its isomers in specific biological signaling pathways. These small, simple alkynols are primarily of interest as building blocks in organic synthesis. Their potential biological activities or interactions with cellular signaling would require further investigation.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the theoretical and experimental properties of an organic compound like this compound.
Caption: Workflow for comparing theoretical and experimental data.
References
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. 3-Pentyn-1-ol | 10229-10-4 | Benchchem [benchchem.com]
- 3. 3-PENTEN-2-OL 96% PREDOMINANTLY TRANS(3899-34-1) 1H NMR spectrum [chemicalbook.com]
- 4. 1-PENTYN-3-OL(4187-86-4) 13C NMR spectrum [chemicalbook.com]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Routes of 3-Pentyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the synthetic routes for 3-pentyn-2-ol, a valuable building block in organic synthesis. This document focuses on providing a detailed comparison of methodologies, including experimental protocols and quantitative data, to assist researchers in selecting the most suitable synthesis for their specific needs.
Introduction
This compound (CAS: 58072-60-9), a secondary alkynyl alcohol with the linear formula CH₃C≡CCH(OH)CH₃, is a key intermediate in the synthesis of various organic molecules.[1][2] Its structure, featuring both a hydroxyl group and a carbon-carbon triple bond, allows for a wide range of chemical transformations, making it a versatile precursor in pharmaceutical and materials science research. This guide will primarily focus on the most prevalent and efficient method for its synthesis: the Grignard reaction.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through the nucleophilic addition of a propynyl organometallic reagent to acetaldehyde. The Grignard reaction is the most well-documented and reliable method for this transformation. Variations of this reaction, along with other potential but less described routes, are compared below.
| Synthetic Route | Starting Materials | Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Grignard Reaction | Propyne, Acetaldehyde | Ethylmagnesium bromide (or other Grignard reagent initiator), Anhydrous Ether/THF, Saturated aq. NH₄Cl | Good to Excellent | ≥98.0% (GC)[1] | High yield, readily available starting materials, well-established procedure. | Requires stringent anhydrous conditions; propyne is a gas. |
| Organolithium Reaction | Propyne, Acetaldehyde | n-Butyllithium, Anhydrous Ether/THF, Water | Good to Excellent | High | Organolithium reagents can be more reactive than Grignard reagents. | Requires cryogenic temperatures and strict inert atmosphere; n-butyllithium is pyrophoric. |
Detailed Experimental Protocols
Primary Route: Grignard Reaction
This protocol is adapted from established procedures for the synthesis of analogous secondary alkynyl alcohols.
1. Preparation of the Alkynyl Grignard Reagent (Propynylmagnesium Bromide):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings.
-
Once the Grignard reagent formation has initiated (as evidenced by heat evolution and disappearance of the iodine color), cool the flask in an ice bath.
-
Bubble propyne gas (1.0 equivalent) through the solution of ethylmagnesium bromide. The propyne will react to form the propynylmagnesium bromide Grignard reagent.
2. Reaction with Acetaldehyde:
-
Cool the freshly prepared propynylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
3. Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 138-140 °C.[1]
Visualizing the Synthesis
Workflow of this compound Synthesis via Grignard Reaction
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Pentyn-2-ol
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Pentyn-2-ol, a flammable liquid requiring careful handling. Adherence to these procedures is crucial for researchers, scientists, and drug development professionals to maintain a safe and efficient laboratory environment.
Immediate Safety and Handling Precautions
This compound is a flammable liquid that can cause skin and eye irritation, as well as respiratory tract irritation. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes must be worn.
-
Respiratory Protection: If working outside of a fume hood or if exposure limits may be exceeded, a respirator with an appropriate organic vapor cartridge is necessary.
Quantitative Data Summary
For quick reference, the key safety and physical properties of this compound are summarized in the table below.
| Property | Value |
| Hazard Class | Flammable Liquid, Category 3 |
| Signal Word | Warning |
| Flash Point | 54 °C (129.2 °F) - closed cup |
| Boiling Point | 138-140 °C |
| Density | 0.900 g/mL at 20 °C |
| Incompatible Materials | Strong oxidizing agents, Acids |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its flammability and potential reactivity. Under no circumstances should this chemical be disposed of down the drain.
Experimental Protocol for Waste Collection and Storage:
-
Waste Container Selection:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with this compound, such as glass or a suitable plastic. Avoid using metal containers unless specifically approved for flammable waste, to prevent the risk of sparks.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its flammable nature.
-
List all constituents of the waste mixture, including any solvents or other chemicals.
-
-
Segregation:
-
Store the this compound waste in a designated satellite accumulation area.
-
Crucially, segregate it from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[1]
-
-
Container Management:
-
Keep the waste container tightly closed at all times, except when adding waste.
-
Ensure adequate headspace in the container (approximately 10-15% of the total volume) to allow for vapor expansion.
-
-
Storage Location:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.
-
Flammable liquid waste should be stored in a designated flammable storage cabinet.
-
-
Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum allowed time per institutional and local regulations, arrange for its collection by a licensed hazardous waste disposal company.
-
Spill Management
In the event of a this compound spill, immediate and appropriate action is critical to mitigate hazards.
Experimental Protocol for Spill Cleanup:
-
Evacuation and Ventilation:
-
Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ensure the area is well-ventilated to disperse flammable vapors. Extinguish all nearby ignition sources.
-
-
Personal Protective Equipment (PPE):
-
Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
-
Containment and Absorption:
-
For small spills, use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain and soak up the liquid.
-
For larger spills, create a dike around the spill with absorbent material to prevent it from spreading.
-
-
Cleanup:
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
-
Reporting:
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) for the most current information.
References
Essential Safety and Logistical Information for Handling 3-Pentyn-2-ol
This guide provides crucial safety protocols and logistical information for the proper handling and disposal of 3-Pentyn-2-ol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Summary
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this chemical in a well-ventilated area and take appropriate safety measures to prevent exposure.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize the risk of exposure when handling this compound. The selection of PPE should be based on the specific tasks being performed.
Required PPE for Handling this compound:
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | Conforming to EU Directive 89/686/EEC and EN 374.[3] |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. | N/A |
| Respiratory Protection | If ventilation is inadequate, use a dust mask type N95 (US) or a type ABEK (EN14387) respirator filter.[4] | N/A |
Operational Plans: Handling and Storage
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Ignition Sources: Before handling, ensure the work area is free of all ignition sources, including open flames, hot surfaces, and sparks.[5][6] Use only non-sparking tools and explosion-proof equipment.[5][6]
Grounding: To prevent static discharge, ground and bond all containers and receiving equipment during transfer.[3]
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[5][7] Keep containers tightly closed to prevent leakage and store in a designated flammables area.[3][5][8] The recommended storage temperature is 2-8°C.[4]
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical help.[3][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[3][7] |
Disposal Plan
Disposal of this compound must comply with all federal, state, and local hazardous waste regulations. This substance is classified as a flammable liquid and should not be disposed of down the drain.
Step-by-Step Disposal Protocol:
-
Waste Collection: Use a designated, properly labeled, and leak-proof container for the chemical waste.
-
Storage of Waste: Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company to ensure compliance with all regulations.[5][8][9]
Spill Management Workflow
In the event of a spill, the following workflow should be initiated to ensure a safe and effective response.
Caption: Workflow for handling a this compound spill.
References
- 1. This compound | C5H8O | CID 141344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-戊炔-2-醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
